molecular formula C10H16F2O3 B3389254 Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate CAS No. 92207-61-9

Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate

Cat. No.: B3389254
CAS No.: 92207-61-9
M. Wt: 222.23 g/mol
InChI Key: FCGLYDCQOXRXKY-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate (CAS 92207-61-9) is a valuable chemical building block in organic and medicinal chemistry research. This compound, with the molecular formula C 10 H 16 F 2 O 3 and a molecular weight of 222.23 g/mol, is characterized by its cyclohexanol ring and a geminal difluoroacetate ester group . Its structure, which can be represented by the SMILES notation O=C(OCC)C(F)(F)C1(O)CCCCC1, makes it a versatile synthon for the development of more complex molecules . Researchers utilize this compound as a critical intermediate in synthetic routes, leveraging the reactivity of the ester and hydroxy groups for further functionalization and the difluoromethylene group to influence the electronic properties and metabolic stability of target compounds. While specific biological data for this exact molecule may be limited, related α,α-difluoro-β-hydroxy esters are of significant interest in the design and synthesis of potential pharmacologically active agents, including protease inhibitors . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use. Please refer to the available safety data sheets for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2O3/c1-2-15-8(13)10(11,12)9(14)6-4-3-5-7-9/h14H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGLYDCQOXRXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1(CCCCC1)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301248288
Record name Ethyl α,α-difluoro-1-hydroxycyclohexaneacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92207-61-9
Record name Ethyl α,α-difluoro-1-hydroxycyclohexaneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92207-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl α,α-difluoro-1-hydroxycyclohexaneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Rising Star of Medicinal Chemistry: A Technical Guide to Gem-Difluoro Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles, medicinal chemists are increasingly turning to the strategic incorporation of fluorine. Among the array of fluorinated motifs, the gem-difluoromethylene (CF2) group has emerged as a uniquely powerful and versatile building block. Its ability to act as a bioisostere for common functionalities, coupled with its profound impact on a molecule's physicochemical properties, has cemented its role in modern drug design.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and strategic application of gem-difluoro building blocks.

The Strategic Advantage of Gem-Difluorination in Drug Design

The introduction of a gem-difluoro group into a drug candidate is a deliberate strategy to modulate its biological activity and ADME (absorption, distribution, metabolism, and excretion) properties. The unique electronic nature of the CF2 group, with its two highly electronegative fluorine atoms, imparts significant changes to the local molecular environment.

Bioisosteric Replacement: Mimicking and Modifying

The gem-difluoromethylene group is an excellent bioisostere for carbonyl groups, ether linkages, and even sulfonyl groups.[2][3] This mimicry allows for the subtle alteration of a molecule's structure to improve its drug-like properties without drastically changing its ability to bind to its biological target. For instance, replacing a metabolically labile carbonyl group with a robust CF2 group can significantly enhance a compound's metabolic stability.[4]

Tuning Physicochemical Properties for Optimal Performance

The incorporation of a gem-difluoro moiety can have a profound and often predictable impact on several key physicochemical parameters critical for drug development:

  • Metabolic Stability: One of the most significant advantages of gem-difluorination is the enhancement of metabolic stability. By replacing metabolically vulnerable C-H bonds with strong C-F bonds, the molecule becomes less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] This can lead to improved oral bioavailability and a longer in vivo half-life.

  • Lipophilicity (LogP/LogD): The effect of gem-difluorination on lipophilicity is complex and context-dependent.[5][6] While fluorine is highly electronegative, the introduction of a CF2 group can sometimes lead to a decrease in lipophilicity, which can be beneficial for improving solubility and reducing off-target effects.[7] However, the overall impact is influenced by the molecular environment, including the proximity of other functional groups.[8][9]

  • Acidity/Basicity (pKa): The strong electron-withdrawing inductive effect of the gem-difluoro group can significantly lower the pKa of nearby acidic or basic functional groups.[5][6][8] This modulation of pKa can be strategically employed to optimize a drug's ionization state at physiological pH, thereby influencing its solubility, permeability, and target engagement.

  • Conformational Control: The stereoelectronic effects of the C-F bonds can influence the conformational preferences of a molecule.[10][11] This can be particularly impactful in macrocyclic drugs, where the gem-difluoro group can encourage specific conformations that may lead to enhanced target binding or altered metabolic profiles.[10][12] For example, a study on a model macrocyclic system revealed that gem-difluorination led to an equilibrium between trans and cis amide conformations, a phenomenon not observed in the non-fluorinated analogue.[11]

Synthetic Strategies for Accessing Gem-Difluoro Building Blocks

A diverse array of synthetic methodologies has been developed to introduce the gem-difluoromethylene group into organic molecules. The choice of method often depends on the desired molecular scaffold and the compatibility of functional groups.

From Carbonyls and Their Surrogates: Deoxyfluorination

One of the most common approaches to installing a gem-difluoro group is the deoxyfluorination of ketones and aldehydes. Reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues, Deoxo-Fluor and Xtalfluor, are widely used for this transformation.[13] Thioacetals can also be converted to gem-difluoro compounds using reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) in the presence of a Lewis acid.[14]

Experimental Protocol: Deoxyfluorination of a Ketone using DAST

  • Preparation: In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve the ketone substrate (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2-1.5 equiv) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO3) at 0 °C.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Building from Alkenes and Alkynes: Difluorocarbene Chemistry

The [2+1] cycloaddition of difluorocarbene (:CF2) with alkenes and alkynes is a powerful method for constructing gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively.[15][16][17] Various precursors can be used to generate difluorocarbene in situ.

  • Ruppert-Prakash Reagent (TMSCF3): Trifluoromethyltrimethylsilane (TMSCF3) is a versatile difluorocarbene precursor that can be activated by a fluoride source (e.g., TBAF) or iodide salts (e.g., NaI).[15][17]

  • Sodium Chlorodifluoroacetate (ClCF2COONa): Thermal decomposition of this salt generates difluorocarbene, a classic method that remains valuable.[17][18]

  • Hexafluoropropylene Oxide (HFPO): This reagent decomposes at elevated temperatures to provide difluorocarbene.[17]

Experimental Protocol: Difluorocyclopropanation of an Alkene using TMSCF3 and NaI

  • Preparation: To a sealed tube, add the alkene (1.0 equiv), sodium iodide (NaI) (2.2 equiv), and anhydrous solvent (e.g., DMF or acetonitrile).

  • Reagent Addition: Add trifluoromethyltrimethylsilane (TMSCF3) (2.0 equiv) to the mixture.

  • Heating: Seal the tube and heat the reaction mixture to 65-80 °C for 12-24 hours.[15] Monitor the reaction progress by GC-MS or 19F NMR.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether (3x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography or distillation to afford the gem-difluorocyclopropane.[15]

Functionalization of Gem-Difluoroalkenes

Gem-difluoroalkenes are versatile intermediates that can be further elaborated to a wide range of gem-difluorinated compounds.[19][20][21] The electron-deficient nature of the double bond makes them susceptible to nucleophilic attack.[21] Transition metal-catalyzed reactions have also been developed for the functionalization of gem-difluoroalkenes, although these often proceed with the loss of one or both fluorine atoms.[19][20] However, fluorine-retentive strategies are an active area of research.[21]

Migratory Gem-Difluorination of Alkenes

Recent advances have led to the development of iodine(III)-mediated migratory gem-difluorination of alkenes.[22] This powerful strategy allows for the synthesis of diverse gem-difluoroalkanes, often with the introduction of a synthetically versatile functional group at the β-position.[22][23][24][25]

Data-Driven Insights: Quantifying the Impact of Gem-Difluorination

The decision to incorporate a gem-difluoro group should be guided by a clear understanding of its quantitative effects on key molecular properties. The following table summarizes representative data from the literature.

PropertyNon-Fluorinated AnalogueGem-Difluorinated AnalogueΔ ValueReference(s)
pKa (Carboxylic Acid) 4.84.3-0.5[5][8]
pKa (Amine) 10.510.0-0.5[5][8]
LogP (Cyclohexane derivative) 3.52.66-0.84[7]
Metabolic Stability (% remaining after 60 min) Low (e.g., <20%)High (e.g., >80%)Significant increase[4]

Note: The values presented are illustrative and can vary significantly depending on the specific molecular context.

Visualizing the Concepts: Workflows and Logical Relationships

To better illustrate the strategic considerations and synthetic pathways discussed, the following diagrams are provided.

Gem_Difluoro_Strategy cluster_0 Core Molecular Scaffold cluster_1 Strategic Goals cluster_2 Implementation cluster_3 Outcome Start Lead Compound Goal1 Improve Metabolic Stability Start->Goal1 Identify liabilities/ opportunities Goal2 Modulate pKa Start->Goal2 Identify liabilities/ opportunities Goal3 Alter Lipophilicity Start->Goal3 Identify liabilities/ opportunities Goal4 Control Conformation Start->Goal4 Identify liabilities/ opportunities Decision Introduce gem-Difluoro Group Goal1->Decision Strategic Decision Goal2->Decision Strategic Decision Goal3->Decision Strategic Decision Goal4->Decision Strategic Decision End Optimized Drug Candidate Decision->End Achieves Goals

Figure 1: Strategic workflow for the incorporation of a gem-difluoro group in drug discovery.

Synthetic_Pathways cluster_precursors Starting Materials cluster_methods Synthetic Methods cluster_products gem-Difluorinated Products Ketone Ketone/Aldehyde Deoxyfluorination Deoxyfluorination (e.g., DAST) Ketone->Deoxyfluorination Alkene Alkene/Alkyne Carbene Difluorocarbene Addition (e.g., TMSCF3) Alkene->Carbene gem_DF_Alkene gem-Difluoroalkene Functionalization Nucleophilic Addition/ Transition Metal Catalysis gem_DF_Alkene->Functionalization gem_DF_Alkane gem-Difluoroalkane Deoxyfluorination->gem_DF_Alkane gem_DF_Cyclopropane gem-Difluorocyclopropane Carbene->gem_DF_Cyclopropane Functionalized_gem_DF Functionalized gem-Difluoro Compound Functionalization->Functionalized_gem_DF

Figure 2: Key synthetic pathways to access gem-difluoro building blocks.

Conclusion and Future Outlook

Gem-difluoro building blocks have proven to be invaluable tools in the medicinal chemist's arsenal. Their ability to fine-tune critical drug-like properties in a predictable manner makes them a highly attractive motif for lead optimization and the development of next-generation therapeutics. As synthetic methodologies continue to evolve, providing even more efficient and selective access to complex gem-difluorinated scaffolds, the impact of this "rising star" of medicinal chemistry is set to grow even further. The continued exploration of fluorine-retentive functionalization reactions and the development of novel difluorocarbene precursors will undoubtedly open up new avenues for the application of these remarkable building blocks in the design of innovative medicines.

References

  • Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. Vertex AI Search.
  • Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Vertex AI Search.
  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC. Vertex AI Search.
  • Synthesis of gemDifluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Vertex AI Search.
  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … - OUCI. Vertex AI Search.
  • Synthesis of gemDifluorocyclopropa(e)nes and O, S, N, and PDifluoromethylated Compounds with TMSCF2Br. Vertex AI Search.
  • Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. Vertex AI Search.
  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - DiVA. Vertex AI Search.
  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF - ResearchG
  • Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC. Vertex AI Search.
  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed. Vertex AI Search.
  • Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimin
  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - Beilstein Journals. Vertex AI Search.
  • gem-Difluorinated Amines for Drug Design - Enamine. Vertex AI Search.
  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery | ChemRxiv. Vertex AI Search.
  • Recent advances in the applications of gem-difluoromethylene alkynes - RSC Publishing. Vertex AI Search.
  • (PDF)
  • Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylen
  • Iodine(III)-Mediated Migratory gem-Difluorinations: Synthesis of β Transformable Functionality Substituted gem-Difluoroalkanes - PubMed. Vertex AI Search.
  • The preparation and properties of 1,1-difluorocyclopropane derivatives - Beilstein Journals. Vertex AI Search.
  • Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery | Request PDF - ResearchG
  • Synthesis of Bis- and Oligo-gem-difluorocyclopropanes Using the Olefin Metathesis Reaction | Organic Letters - ACS Public
  • Application Notes and Protocols: The Role of gem-Difluorocyclohexanes in Improving Metabolic Stability - Benchchem. Vertex AI Search.
  • Difluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. Vertex AI Search.
  • Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimin
  • The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E. Vertex AI Search.
  • Synthesis of -Tosyloxylated gem-Difluoroalkanes via Oxidative Fluorination of Vinyl Sulfonates Featuring A[10][26]-Sulfonyloxy Migration - ResearchGate. Vertex AI Search.

  • Synthesis of -Tosyloxylated gem-Difluoroalkanes via Elusive[10][26]-Sulfonyloxy Migration | ChemRxiv. Vertex AI Search.

  • Recent advances in green fluorine chemistry. Vertex AI Search.
  • Vinyl fluoride synthesis by fluorination - Organic Chemistry Portal. Vertex AI Search.
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  • Synthesis of β-tosyloxylated gem-difluoroalkanes via sulfonyloxy migr
  • Navigating Lipophilicity: A Comparative Analysis of 1,1-Difluoro-3-methylcyclohexane and Related Compounds - Benchchem. Vertex AI Search.
  • gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogenerated acid - Beilstein Journals. Vertex AI Search.
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  • Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery | Request PDF - ResearchG
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Sources

Technical Guide: Difluoromethylene Linker Synthesis Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The difluoromethylene moiety (


) is a premier bioisostere in medicinal chemistry, widely utilized to replace ethereal oxygen atoms (

) or carbonyl groups (

).[1][2][3] Its incorporation increases metabolic stability, lipophilicity, and membrane permeability while maintaining steric fidelity.[4]

This guide details the synthesis of


 linkers, moving beyond basic deoxofluorination to advanced modular assembly strategies . We focus on three classes of intermediates that enable the construction of 

and

linkages:
  • Difluoromethylene Radical Anion Synthons (diFRAS): For modular

    
     construction.
    
  • Difluorocarbene Precursors: For heteroatom bridging (

    
    ).
    
  • Functionalized Sulfones: For gem-difluoroolefination and subsequent linker saturation.

Part 1: Strategic Classification of Intermediates

The synthesis of difluoromethylene linkers has evolved from harsh deoxofluorination (e.g., DAST) to controllable, catalytic methods. The choice of intermediate dictates the bond-forming logic.

Intermediate ClassPrimary ReagentReactivity ModeLinker Type
Radical Anion Synthon

(Hu's Reagent)
Radical (

) / Anionic

(Carbon-Carbon)
Difluorocarbene

/

Electrophilic Carbene (

)

(Heteroatom)
Julia-Kocienski Sulfone

Nucleophilic Addition-Elimination

(Linker Precursor)

Part 2: Deep Dive – The Radical Anion Synthon (diFRAS) Strategy

Objective: Modular construction of


 linkers.
Primary Intermediate:  Difluoromethyl phenyl sulfone (

).[1][3][5][6]

Historically,


 was used primarily as a nucleophilic source of 

. Recent advances (2025) have unlocked its potential as a Difluoromethylene Radical Anion Synthon (diFRAS) .[3] This method allows the reagent to bridge an electrophile (

) and a radical acceptor (SOMOphile) in a single operation.
Mechanistic Logic[7][8]
  • Deprotonation: Base removes the acidic proton (

    
    -to-sulfone) to form the anion 
    
    
    
    .
  • Electrophilic Trapping: The anion reacts with an alkyl halide or electrophile (

    
    ) to form the intermediate 
    
    
    
    .
  • Radical Generation: Under visible light photoredox conditions, the

    
     bond undergoes homolytic cleavage, generating the radical 
    
    
    
    .
  • Radical Addition: The radical adds to an alkene (radical acceptor) to form the final

    
     linkage.
    
Visualization: diFRAS Pathway

diFRAS_Pathway Figure 1: Mechanism of the Difluoromethylene Radical Anion Synthon (diFRAS) Strategy Reagent PhSO2CF2H (Hu's Reagent) Anion PhSO2CF2⁻ (Nucleophile) Reagent->Anion Base (HCO2K) Intermed PhSO2-CF2-R¹ (Sulfone Intermediate) Anion->Intermed + Electrophile (R¹-X) Radical •CF2-R¹ (Radical Species) Intermed->Radical hv (Blue LED) - PhSO2• Product R²-CF2-R¹ (Gem-Difluoro Linker) Radical->Product + Radical Acceptor (Alkene) + H-Source

Experimental Protocol: Modular Assembly of

Source: Adapted from Nature Communications, 2025 [1].[3]

Reagents:

  • Difluoromethyl phenyl sulfone (

    
    )[1][3][5][6]
    
  • Electrophile (e.g., Alkyl iodide)

  • Radical Acceptor (e.g., Styrene derivative)

  • Base: Potassium formate (

    
    )
    
  • Solvent: DMSO

Step-by-Step:

  • Coupling 1 (Nucleophilic): To a vial, add

    
     (1.0 equiv), Base (1.2 equiv), and the Electrophile (1.0 equiv) in DMF. Stir at RT for 2 hours. Isolate the intermediate 
    
    
    
    via standard extraction (EtOAc/Water) and silica chromatography.
  • Coupling 2 (Radical): Dissolve the sulfone intermediate (0.2 mmol) in DMSO (2 mL). Add the Radical Acceptor (2.0 equiv), photocatalyst (e.g.,

    
    , 1 mol%), and H-source (if reductive coupling is desired).
    
  • Irradiation: Degas the mixture with

    
     sparging (10 min). Irradiate with Blue LEDs (450 nm) at RT for 18 hours.
    
  • Purification: Dilute with brine, extract with EtOAc, and purify via column chromatography to obtain the

    
     linker.
    

Part 3: Heteroatom Bridging via Difluorocarbenes

Objective: Synthesis of


 or 

linkers. Primary Intermediate: (Bromodifluoromethyl)trimethylsilane (

).

While


 is common for terminal difluoromethylation, 

is superior for generating difluorocarbenes (

) capable of insertion into heteroatom-hydrogen bonds. This is critical for synthesizing difluoromethyleneoxy linkers, which are bioisosteres of methoxy groups.
Mechanistic Logic

 acts as a "hard" source of 

. Upon activation by a bromide source (initiator), it releases

which inserts into

or

bonds.
Visualization: Difluorocarbene Insertion Cycle

Carbene_Cycle Figure 2: Difluorocarbene Generation and Insertion Pathway Precursor TMS-CF2-Br Carbene :CF2 (Difluorocarbene) Precursor->Carbene Initiator (TBAB/NaBr) - TMSBr Intermed_Ylide R-O(H)-CF2⁻ (Ylide Intermediate) Carbene->Intermed_Ylide + Substrate Substrate R-OH (Alcohol/Phenol) Product R-O-CF2-H (Difluoromethyl Ether) Intermed_Ylide->Product Proton Transfer

Protocol: Synthesis of Difluoromethyl Ethers

Source: Adapted from Org. Lett. 2013 and Chem. Commun. 2013 [2, 3].

Reagents:

  • 
     (1.2 equiv)
    
  • Substrate: Phenol or Alcohol

  • Base:

    
     (20 equiv, aq. solution) or Initiator: 
    
    
    
    (cat.)
  • Solvent:

    
     or 
    
    
    
    /Water biphasic

Procedure:

  • Setup: In a reaction tube, dissolve the phenol derivative (1.0 mmol) in

    
     (4 mL).
    
  • Base Addition: Add aqueous

    
     (4M, 5 mL). Cool to 0°C.
    
  • Reagent Addition: Add

    
     (1.2 mmol) dropwise.
    
  • Reaction: Allow to warm to RT and stir for 30 minutes. The rapid evolution of

    
     ensures insertion into the phenoxide anion.
    
  • Workup: Extract with diethyl ether. The product

    
     can be further functionalized at the terminal H (via lithiation) to create 
    
    
    
    linkers.

Part 4: Gem-Difluoroolefination as Linker Precursors

Objective: Creating


 scaffolds for subsequent reduction to 

. Primary Intermediate: Difluoromethyl 2-pyridyl sulfone (

).

This reagent is superior to standard Julia-Kocienski reagents because the 2-pyridyl group stabilizes the intermediate sulfinate, allowing for high-yielding gem-difluoroolefination of aldehydes and ketones.

Comparison of Sulfone Reagents:

ReagentStabilityNucleophilicityByproduct Removal

HighModerateDifficult (Sulfinic acid)

High High Easy (Water-soluble Pyridin-2-ol)

(Benzothiazole)
ModerateHighModerate
Protocol: Gem-Difluoroolefination

Source: Adapted from Org.[7] Lett. 2010 [4].[7][8][9]

  • Deprotonation: Dissolve

    
     (1.2 equiv) in DMF at -50°C. Add NaHMDS (1.3 equiv).
    
  • Addition: Add the aldehyde/ketone substrate.[10][11] Stir for 1 hour.

  • Elimination: The intermediate spontaneously undergoes Smiles rearrangement and elimination to yield

    
     or 
    
    
    
    .
  • Linker Formation: The resulting gem-difluoroalkene is a versatile handle. It can be hydrogenated (

    
    ) to a difluoromethylene linker or subjected to nucleophilic addition to create complex scaffolds.
    

References

  • Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy. Nature Communications, 2025.[3] [Link]

  • Synthesis of gem-Difluorocyclopropa(e)nes and O-, S-, N-, and P-Difluoromethylated Compounds with TMSCF2Br. Chemistry – A European Journal, 2013. [Link]

  • Metal-free synthesis of gem-difluorinated heterocycles from enaminones and difluorocarbene precursors. Chemical Communications, 2013. [Link]

  • Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 2010.[7][8] [Link]

Sources

Methodological & Application

Introduction: The Fluorine Effect & The Passivation Barrier

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Zinc Activation Strategies for Difluoroacetate Coupling

The incorporation of the difluoromethylene unit (–CF₂–) is a cornerstone strategy in medicinal chemistry, acting as a lipophilic bioisostere for oxygen or a metabolically stable surrogate for a carbonyl group. However, the synthesis of these motifs via the Reformatsky reaction—coupling ethyl bromodifluoroacetate (1 ) with electrophiles—presents a unique kinetic challenge compared to non-fluorinated analogs.

The Core Problem:

  • Bond Strength: The high electronegativity of the two fluorine atoms strengthens the adjacent C–Br bond (bond dissociation energy increases), making the oxidative insertion of Zinc slower and more difficult.

  • Zinc Passivation: Commercial zinc dust is coated with a robust layer of Zinc Oxide (ZnO) and Zinc Hydroxide. While non-fluorinated bromoacetates can often penetrate this layer with mild heating, bromodifluoroacetate requires a pristine Zn(0) surface to initiate radical formation and subsequent insertion.

Failure to properly activate zinc results in stalled reactions, recovered starting material, or the formation of homocoupled side products due to slow radical diffusion. This guide details three industry-validated protocols to ensure consistent activation.

Mechanistic Pathway & Activation Logic

Understanding the surface chemistry is vital for troubleshooting. The activation process is not merely "cleaning"; it is the initiation of a radical chain mechanism.

Zn_Activation Zn_Passivated Passivated Zn (ZnO Coating) Zn_Active Active Zn(0) (Pristine Surface) Zn_Passivated->Zn_Active Oxide Scavenging Activator Activator (TMSCl / Acid) Activator->Zn_Active Radical [•CF2-CO2Et] Surface Radical Zn_Active->Radical SET (Single Electron Transfer) Reagent Br-CF2-CO2Et Reagent->Radical Homolysis Organozinc BrZn-CF2-CO2Et (Solubilized Reagent) Radical->Organozinc Recombination

Figure 1: The transition from passivated zinc to the solubilized Reformatsky reagent. Successful coupling depends on the rate of Oxide Scavenging exceeding the rate of passivation.

Protocol A: TMSCl Chemical Activation (The Gold Standard)

Context: Trimethylsilyl chloride (TMSCl) is the most reliable activator for difluoroacetate coupling. It serves a dual function: it chemically reacts with surface oxides (forming soluble TMS ethers) and acts as a Lewis acid to entrap the kinetic product.

Reagents:

  • Zinc Dust (325 mesh preferred)

  • Trimethylsilyl Chloride (TMSCl) - Must be freshly distilled or high-purity grade.

  • Solvent: THF (Anhydrous, inhibitor-free).

Step-by-Step Protocol:

  • Dehydration: Flame-dry a 3-neck round bottom flask under a nitrogen stream. Allow to cool.

  • Zinc Charge: Add Zinc dust (2.0 – 3.0 equiv relative to bromide).

    • Critical Step: Heat the dry Zn dust to 150°C under vacuum (0.1 mmHg) for 30 minutes. This physically desorbs water. Cool to room temperature under N₂.

  • Solvation: Add anhydrous THF (0.5 M concentration relative to bromide).

  • Activation: Add TMSCl (0.05 – 0.1 equiv). Stir vigorously at room temperature for 10–15 minutes.

  • Thermal Spike: Heat the mixture to reflux (65°C) for 5 minutes, then remove the heat source.

    • Observation: You should observe a slight color change (grey to dark grey) or a "fume" inside the flask.

  • Initiation: Add a small portion (10%) of the ethyl bromodifluoroacetate.

    • Success Indicator: Within 2–5 minutes, an exotherm should occur. If the solvent does not boil spontaneously, apply gentle heat. Do not proceed until the exotherm is observed.

  • Controlled Addition: Once initiated, add the remaining bromide dropwise to maintain a gentle reflux without external heating.

  • Aging: After addition, reflux for 30 minutes to ensure complete conversion to the organozinc species (

    
    ) before adding the electrophile (aldehyde/imine).
    

Protocol B: Acid Wash Activation (The "Clean Surface" Method)

Context: When TMSCl is incompatible with downstream chemistry or unavailable, physical/chemical stripping using HCl is the classic alternative. This creates a highly reactive, pitted surface area.

Protocol:

  • Slurry: Suspend Zinc dust (10 g) in 10% aqueous HCl (30 mL). Stir rapidly for 2 minutes.

    • Note: Hydrogen gas will evolve. Do not exceed 2 minutes or bulk metal loss occurs.

  • Filtration: Filter the zinc rapidly through a sintered glass funnel.

  • Sequential Wash: Wash the filter cake explicitly in this order to remove water and expose the lattice:

    • Water (

      
       mL)
      
    • Acetone (

      
       mL)
      
    • Diethyl Ether (anhydrous,

      
       mL)
      
  • Drying: Immediately transfer the solid to a flask and dry under high vacuum (<0.5 mmHg) at 100°C for 1 hour.

  • Storage: The resulting "Activated Zinc" must be used immediately or stored in a glovebox. It will re-passivate in air within minutes.

Protocol C: The Knochel-Type LiCl Mediation

Context: For extremely stubborn substrates where standard Reformatsky fails, the addition of Lithium Chloride (LiCl) can solubilize the organozinc species, breaking up surface aggregates that stall the reaction.

Reagents:

  • Zn Dust (Activated via Protocol A or B)

  • LiCl (anhydrous, 1.5 equiv)

Workflow:

  • Flame dry LiCl under vacuum in the reaction flask (highly hygroscopic).

  • Add Activated Zn and THF.

  • Proceed with bromide addition. The presence of LiCl forms a soluble

    
     species, which exhibits higher kinetic reactivity toward electrophiles than the standard dimer.
    

Data Summary: Activation Method Comparison

FeatureTMSCl ActivationAcid Wash (HCl)Rieke Zinc (Reduction)
Preparation Time Low (In-situ, 15 min)Medium (1-2 hours)High (Requires Li/Naphthalene)
Reproducibility HighModerate (Re-passivation risk)Very High
Safety Profile Good (Standard reagents)GoodLow (Pyrophoric intermediates)
Difluoro Yields 75–90%50–70%>90%
Rec.[1] Use Case Standard Production Academic/Small Scale Difficult Substrates

Troubleshooting & Quality Control

The "Dead" Reaction: If you add the bromide and no exotherm occurs:

  • Do not add more bromide.

  • Add a crystal of Iodine (

    
    ) or a drop of 1,2-dibromoethane.
    
  • Sonication: Place the flask in an ultrasonic bath for 5 minutes. The cavitation can mechanically disrupt the oxide layer.

The "Runaway" Reaction: Difluoroacetate coupling is prone to induction periods followed by violent exotherms.

  • Control: Always hold 90% of the bromide back until the 10% initiation charge has clearly reacted (temp spike, reflux).

References

  • Mechanistic Studies on Zinc Activation

    • Bond, R. F., et al. "Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal."[2][3][4][5] Journal of Organic Chemistry, 2025.[2]

  • The Honda-Reformatsky Reaction (Rhodium Catalysis Alternative)

    • Sato, K., et al.[6] "Rhodium-Catalyzed Reformatsky-Type Reaction of Ethyl Bromodifluoroacetate."[6][7] Chemical & Pharmaceutical Bulletin, 2002.[7]

  • TMSCl Activation Protocols

    • Organic Syntheses Procedure. "Trimethylsilyl Chloride Activation in Reformatsky Reactions."[3] Org.[8][9][10][11][12] Synth. 2006, 83, 177.[6]

    • [6]

  • General Reformatsky Reviews

    • Ocampo, R. "The Reformatsky Reaction: Methodology and Applications." Organic Reactions, 2011.[8]

Sources

Application Note: Precision Solvent Selection for Ethyl Bromodifluoroacetate Reformatsky Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of the gem-difluoro (


) moiety is a critical strategy in medicinal chemistry to enhance metabolic stability and lipophilicity (bioisostere of ether oxygen). However, the Reformatsky reaction using ethyl bromodifluoroacetate  (

) presents unique challenges compared to non-fluorinated analogs. The electron-withdrawing fluorine atoms significantly strengthen the C-Zn bond while simultaneously reducing the nucleophilicity of the resulting enolate, often leading to sluggish reactivity or stalled intermediates.

This guide details the critical role of solvent thermodynamics and Lewis basicity in overcoming these energy barriers. We compare standard THF protocols against advanced activation strategies and the "Honda-Reformatsky" modification, where solvent choice dictates not just rate, but chemoselectivity.

Mechanistic Insight: The Fluorine Effect & Solvent Sphere

To select the correct solvent, one must understand the specific deactivation caused by the fluorine substituents.

The Reactivity Gap

Unlike ethyl bromoacetate, ethyl bromodifluoroacetate forms a Reformatsky reagent (


) that is remarkably stable.
  • Inductive Effect: The high electronegativity of fluorine pulls electron density from the carbanionic center, stabilizing the C-Zn bond.

  • Consequence: The reagent is less nucleophilic. It requires a solvent that can disrupt the stable Zn-aggregate structure without "over-solvating" the metal, which would sterically hinder the attack on the carbonyl electrophile.

The Role of Solvent Coordination

The solvent acts as a ligand for the Zinc species.

  • Ether (

    
    ):  Weak coordination. Often fails to break down the polymeric aggregates of the fluorinated reagent, leading to poor yields.
    
  • THF: The "Gold Standard." It coordinates sufficiently to solubilize the monomeric or dimeric reactive species (see Diagram 1) but is labile enough to allow carbonyl coordination.

  • Polar Aprotic (DMF/NMP): High coordination. While they dissolve the reagents well, they can over-stabilize the Zinc species, rendering it inert to electrophilic attack.

Diagram 1: Mechanism & Solvent Coordination Sphere

ReformatskyMechanism cluster_solvent Solvent Effect Start Ethyl Bromodifluoroacetate (BrCF2CO2Et) + Zn(0) Insertion Oxidative Insertion (Rate Limiting Step) Start->Insertion Activation (TMSCl/Heat) Solvation Solvent Coordination (THF stabilizes dimer) Insertion->Solvation Solvent (L) Transition Chair-Like Transition State (Zn coordinates C=O) Solvation->Transition + R-CHO Product Zinc Alkoxide Intermediate Transition->Product C-C Bond Formation Hydrolysis Acid Quench -> Gem-difluoro-beta-hydroxy ester Product->Hydrolysis

Figure 1: The reaction pathway highlights the stabilization of the organozinc intermediate by solvent ligands (L). For fluorinated species, THF is critical for the Solvation step.

Solvent Selection Matrix

The following table summarizes solvent performance specifically for ethyl bromodifluoroacetate .

Solvent SystemPolarity (

)
Coordinating AbilitySuitabilityNotes
THF (Anhydrous) 7.5ModerateHigh Standard. Balances solubility and reactivity. Must be

ppm

.
Diethyl Ether 4.3WeakLow Generally too non-polar to solubilize the fluorinated zinc species effectively.
DCM 8.9Non-coordinatingMedium Requires specific activation (e.g., TMSCl) or high-shear mixing. Good for workup but not generation.
Acetonitrile 37.5ModerateVariable Used in specific Rh-catalyzed (Honda) variations. Can lead to side reactions in classic Zn protocols.
DMF/NMP 36.7HighLow Over-stabilizes the Zn-enolate. Difficult to remove during workup.

Experimental Protocols

Protocol A: The "Gold Standard" (TMSCl-Activated Zn in THF)

Best for: Routine synthesis of


-difluoro-

-hydroxy esters.

Rationale: The C-F bond deactivation requires highly active Zinc. Thermal activation alone is often insufficient. Trimethylsilyl chloride (TMSCl) serves a dual purpose: it chemically cleans the Zinc surface (removing oxides) and traps the resulting alkoxide, driving the equilibrium forward.

Reagents
  • Ethyl bromodifluoroacetate (1.2 equiv)

  • Aldehyde/Ketone (1.0 equiv)[1]

  • Zinc dust (2.0 equiv, <10 micron particle size preferred)

  • TMSCl (0.1 - 0.2 equiv)

  • Solvent: THF (Distilled over Na/Benzophenone or column dried).

Step-by-Step Workflow
  • Zinc Activation:

    • Place Zinc dust in a flame-dried multi-neck flask under Argon.

    • Add dry THF (concentration ~0.5 M relative to substrate).

    • Add TMSCl (0.1 equiv) and stir at RT for 15 minutes. Note: Slight bubbling indicates oxide removal.

  • Initiation:

    • Heat the mixture to a gentle reflux (

      
      C).
      
    • Add 10% of the ethyl bromodifluoroacetate neat.

    • Observation: Loss of yellow color (if

      
       was used) or exotherm indicates initiation.
      
  • Addition:

    • Mix the remaining bromodifluoroacetate and the aldehyde/ketone in dry THF.

    • Add this solution dropwise to the refluxing Zinc suspension over 30–45 minutes.

    • Critical Control: Maintain a gentle reflux throughout addition.

  • Completion:

    • Stir at reflux for 1–4 hours. Monitor by TLC/LCMS.

    • Note: Fluorinated reagents react slower; do not quench prematurely.

  • Quench & Workup:

    • Cool to

      
      C.
      
    • Quench with saturated

      
       (aq) or 1M HCl (careful of gas evolution).
      
    • Extract with

      
       or EtOAc. Wash with brine, dry over 
      
      
      
      .
Protocol B: The "Honda-Reformatsky" (Rh-Catalyzed)

Best for: Difficult substrates or when chemoselectivity is required.

Rationale: This method uses diethylzinc (


) and Wilkinson's catalyst (

) instead of metallic Zinc. It proceeds via a Rh-enolate.
  • Solvent Switch Insight: In THF, this yields the standard alcohol. In other solvents (or with specific substrates), it can favor acylation products.

Workflow
  • Setup: Charge flask with

    
     (2 mol%) and substrate under 
    
    
    
    .
  • Solvent: Add anhydrous THF.

  • Reagent: Add ethyl bromodifluoroacetate (1.1 equiv).

  • Initiation: Cool to

    
    C. Add 
    
    
    
    (1.0 M in hexanes, 2.2 equiv) dropwise.
  • Reaction: Stir at

    
    C for 30 mins, then RT.
    
  • Quench: Pour into 1M HCl.

Process Visualization

Diagram 2: Experimental Workflow (Protocol A)

ProtocolWorkflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Isolation Step1 Flame Dry Glassware Argon Atmosphere Step3 Zn Activation (TMSCl + THF, Reflux) Step1->Step3 Step2 Solvent Prep: THF (anhydrous, <50ppm H2O) Step2->Step3 Step4 Initiation (Add 10% Reagent) Step3->Step4 15 min stir Step5 Controlled Addition (Reagent + Substrate) Step4->Step5 Exotherm observed Step6 Quench (0°C) 1M HCl or Sat. NH4Cl Step5->Step6 1-4h Reflux Step7 Extraction (EtOAc) & Drying (MgSO4) Step6->Step7

Figure 2: Operational sequence for the TMSCl-activated Reformatsky reaction. Maintaining anhydrous conditions in Phase 1 is the single most critical factor for success.

References

  • Sato, K., et al. (2006).[2] "Trifluoromethylation at the

    
    -Position of 
    
    
    
    -Unsaturated Ketones." Organic Syntheses, 83, 177.[2]
  • Honda, T., et al. (2004). "Rhodium-catalyzed Reformatsky-type reaction of ethyl bromodifluoroacetate." Tetrahedron Letters. (Foundational work on the Rh-catalyzed variant).[2][3]

  • Reformatsky Reaction Mechanism. (2023). Chemistry LibreTexts.

  • Kloetzing, R. J., et al. (2006). "Functionalized gem-difluoroolefins via a Reformatsky/Peterson olefination sequence." Tetrahedron. (Demonstrates the utility of the reagent in broader synthesis).

Sources

The Honda-Reformatsky Reaction for Difluoro Ester Addition: A Detailed Guide to Conditions and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated synthons, α,α-difluoro esters are particularly valuable building blocks. The Honda-Reformatsky reaction provides a powerful and versatile method for the nucleophilic addition of these difluoro ester enolates to a range of electrophiles, notably imines, aldehydes, and ketones. This guide offers an in-depth exploration of the reaction conditions, detailed experimental protocols, and the mechanistic rationale behind this important transformation.

Mechanistic Principles: Understanding the "Why"

The classical Reformatsky reaction involves the formation of an organozinc reagent from an α-halo ester, which then adds to a carbonyl group.[1] The use of zinc is crucial as the resulting organozinc intermediates are generally less reactive than Grignard or organolithium reagents, preventing unwanted side reactions with the ester functionality.[1]

In the context of difluoro esters, such as ethyl bromodifluoroacetate, the reaction proceeds via a zinc enolate intermediate. The reaction's success, however, is highly dependent on the effective activation of the zinc metal, which is often coated with a passivating layer of zinc oxide.

The Crucial Role of Zinc Activation

Effective activation of zinc is paramount for a successful Reformatsky reaction. Several methods are employed to remove the deactivating oxide layer and enhance the metal's reactivity.

  • Trimethylsilyl Chloride (TMSCl): TMSCl is a highly effective activating agent. It reacts with the zinc oxide layer and is also thought to aid in the solubilization of the organozinc intermediate after its formation on the metal surface.[2][3] This dual role makes it a preferred reagent for initiating the reaction.

  • Iodine (I₂): A catalytic amount of iodine can be used to activate zinc. The disappearance of the characteristic purple color of iodine serves as a visual indicator of activation.[2]

  • 1,2-Dibromoethane (DBE): Refluxing zinc with DBE leads to the formation of ethylene gas, signaling successful activation.[2]

The Honda-Reformatsky Variation: A Rhodium-Catalyzed Pathway

A significant advancement in this field is the rhodium-catalyzed version, often referred to as the Reformatsky-Honda reaction. This catalytic system, typically employing a rhodium complex like Wilkinson's catalyst (RhCl(PPh₃)₃) in conjunction with an organozinc reagent like diethylzinc (Et₂Zn), can offer improved yields and milder reaction conditions.[4] The mechanism is believed to involve a rhodium-hydride species that plays a key role in the catalytic cycle.[4] This variant has proven particularly effective for the reductive α-fluoroalkylation of α,β-unsaturated ketones.[4]

Strategic Reaction Control: Navigating the Synthesis of β-Lactams and β-Amino Esters

One of the most powerful applications of the Honda-Reformatsky reaction with difluoro esters is in the synthesis of nitrogen-containing compounds from imines. Critically, the reaction conditions can be finely tuned to selectively produce either β-lactams or β-amino esters.

The key determinant for this selectivity is the presence or absence of a controlled amount of water. Magnesium sulfate heptahydrate (MgSO₄·7H₂O) serves as a convenient source of water for this purpose.[4]

  • In the absence of MgSO₄·7H₂O (anhydrous conditions): The reaction favors the formation of the cyclized product, the α,α-difluoro-β-lactam.

  • In the presence of MgSO₄·7H₂O: The controlled release of water leads to the formation of the linear 3-amino-2,2-difluorocarboxylic ester.[4]

This remarkable level of control underscores the importance of meticulous attention to the reaction setup.

Data at a Glance: Comparative Reaction Conditions

The following table summarizes various conditions for the Honda-Reformatsky reaction with difluoro esters, providing a quick reference for experimental design.

ElectrophileReagentsSolventAdditiveProductYieldCitation(s)
ImineEthyl bromodifluoroacetate, Zn, RhCl(PPh₃)₃, Et₂ZnTHFNoneα,α-Difluoro-β-lactamGood to Excellent[4]
ImineEthyl bromodifluoroacetate, Zn, RhCl(PPh₃)₃, Et₂ZnTHFMgSO₄·7H₂O3-Amino-2,2-difluorocarboxylic esterGood[4]
Aldehyde/KetoneEthyl bromodifluoroacetate, ZnTHF/BenzeneTMSCl (for activation)β-Hydroxy-α,α-difluoro esterGood[3][5]
α,β-Unsaturated KetoneEthyl bromodifluoroacetate, RhCl(PPh₃)₃, Et₂ZnVaries (e.g., THF, DME)Noneα-(Ethoxycarbonyl)difluoromethyl ketoneVaries with solvent[4]
Imine (with chiral auxiliary)Ethyl bromodifluoroacetate, ZnTHFNoneChiral α,α-difluoro-β-lactamHigh diastereoselectivity[1][4]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for key transformations. Safety Precaution: These reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood. All glassware should be thoroughly dried, and anhydrous solvents should be used.

Protocol 1: Synthesis of an α,α-Difluoro-β-lactam from an Imine

This protocol is a representative example for the synthesis of a difluoro-β-lactam under anhydrous conditions.

Reagents and Materials:

  • Imine (1.0 mmol)

  • Ethyl bromodifluoroacetate (1.5 mmol)

  • Zinc dust (2.0 mmol), activated

  • Wilkinson's catalyst [RhCl(PPh₃)₃] (0.05 mmol)

  • Diethylzinc (1.0 M in hexanes, 1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Zinc Activation (Choose one method):

  • With TMSCl: To a flame-dried flask containing zinc dust (2.0 mmol) under argon, add anhydrous THF (5 mL). Add TMSCl (0.2 mmol) and stir the suspension at room temperature for 15 minutes.

  • With Iodine: To a flame-dried flask containing zinc dust (2.0 mmol) under argon, add anhydrous THF (5 mL) and a crystal of iodine. Stir until the purple color disappears.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add the activated zinc dust (2.0 mmol) and Wilkinson's catalyst (0.05 mmol).

  • Add anhydrous THF (10 mL) to the flask.

  • In a separate flame-dried flask, dissolve the imine (1.0 mmol) in anhydrous THF (5 mL).

  • To the zinc suspension, add the diethylzinc solution (1.2 mL, 1.2 mmol) dropwise at room temperature.

  • Add the ethyl bromodifluoroacetate (1.5 mmol) to the reaction mixture.

  • Add the solution of the imine to the reaction mixture dropwise over 10 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α,α-difluoro-β-lactam.

Protocol 2: Synthesis of a 3-Amino-2,2-difluorocarboxylic Ester from an Imine

This protocol illustrates the selective synthesis of the linear amino ester by incorporating a controlled source of water.

Reagents and Materials:

  • Follow Protocol 1, with the addition of:

  • Magnesium sulfate heptahydrate (MgSO₄·7H₂O) (1.2 mmol)

Procedure:

  • Follow steps 1-3 of Protocol 1.

  • To the zinc suspension, add the magnesium sulfate heptahydrate (1.2 mmol).

  • Proceed with steps 4-11 of Protocol 1. The product isolated after purification will be the 3-amino-2,2-difluorocarboxylic ester.

Visualizing the Process: Workflow and Mechanism

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the proposed reaction mechanisms.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Activate Zinc (TMSCl or I₂) C Combine Activated Zinc, Rh Catalyst, and Et₂Zn A->C B Prepare Imine Solution E Add Imine Solution B->E D Add Ethyl Bromodifluoroacetate C->D D->E F Reflux E->F G Quench with NH₄Cl F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure Product J->K G BrCF2COOEt BrCF₂COOEt Reformatsky_Reagent BrZnCF₂COOEt BrCF2COOEt->Reformatsky_Reagent Oxidative Addition Zn Zn(0) Zn->Reformatsky_Reagent Intermediate Zinc Enolate Intermediate Reformatsky_Reagent->Intermediate Imine R¹-CH=N-R² Imine->Intermediate Nucleophilic Addition Beta_Lactam β-Lactam Intermediate->Beta_Lactam Cyclization (Anhydrous) Amino_Ester β-Amino Ester Intermediate->Amino_Ester Protonation H2O H₂O (from MgSO₄·7H₂O) H2O->Amino_Ester

Caption: Simplified mechanism of the Honda-Reformatsky reaction with imines.

Conclusion

The Honda-Reformatsky reaction of difluoro esters is a robust and highly adaptable method for the synthesis of valuable fluorinated building blocks. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can selectively synthesize a range of important compounds, including β-lactams and β-amino esters. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this powerful reaction in drug discovery and organic synthesis.

References

  • Organic Syntheses Procedure. (n.d.). Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones: 4-Phenyl-3-Trifluoromethyl-2-Butanone. Retrieved from [Link]

  • Sato, K., Tarui, A., Omote, M., Kumadaki, I., & Ando, A. (2006). Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones: 4-Phenyl-3-Trifluoromethyl-2-Butanone. Organic Syntheses, 83, 177.
  • Hanada, E. M., McShea, P. J., & Blum, S. A. (2023). Trimethylsilyl Chloride Aids in Solubilization of Oxidative Addition Intermediates from Zinc Metal.
  • ResearchGate. (n.d.). Synthesis of 3-fluoro and 3,3-difluoro β-lactams by the microwave assisted Reformatsky reaction. Retrieved from [Link]

  • Pellissier, H. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 325–344.
  • Linclau, B., et al. (2014). Stereoselectivity of the Honda-Reformatsky reaction in reactions with ethyl bromodifluoroacetate with α-oxygenated sulfinylimines. The Journal of Organic Chemistry, 79(9), 4186-4195.
  • Fürstner, A. (1989). Recent advancements in the Reformatsky reaction. Synthesis, 1989(08), 571-590.
  • Ranu, B. C., & Dutta, P. (2003). Indium-promoted Reformatsky reaction: a straightforward access to β-amino and β-hydroxy α,α-difluoro carbonyl compounds. Tetrahedron Letters, 44(4), 849-851.
  • Parrish, J. D., Shelton, D. R., & Little, R. D. (2003). Titanocene(III)-Promoted Reformatsky Additions. Organic Letters, 5(20), 3615–3617.
  • Ouyang, L., Liao, J. H., Xia, Y. P., & Luo, R. S. (2020). Access to β-Hydroxyl Esters via Copper-Catalyzed Reformatsky Reaction of Ketones and Aldehydes. Synlett, 31(14), 1418-1422.
  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • PHARMD GURU. (n.d.). 28. REFORMATSKY REACTION. Retrieved from [Link]

Sources

Introduction: The Fluorine Effect in Process Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Process Development Guide: Scalable Synthesis of Fluorinated Hydroxy Esters

Fluorinated hydroxy esters are high-value chiral building blocks in modern drug discovery. The introduction of fluorine—specifically the


-fluoro and 

-difluoro motifs—modulates the pKa of the adjacent hydroxyl group, enhances metabolic stability against oxidation, and alters the lipophilicity (

) of the parent scaffold.

However, scaling these syntheses presents unique engineering challenges. The "Fluorine Effect" often destabilizes intermediates, alters reaction kinetics (e.g., the sluggish reactivity of difluoro-reformatsky reagents), and introduces severe safety hazards regarding Hydrogen Fluoride (HF) generation during workup.

This guide details two field-proven protocols for the scale-up of these motifs:

  • The Chemical Route: Zinc-mediated Reformatsky reaction for gem-difluoro esters.

  • The Catalytic Route: Ru-catalyzed Dynamic Kinetic Resolution (DKR) for chiral monofluoro hydroxy esters.

Strategic Route Selection

The choice of method is dictated by the substitution pattern of the fluorinated carbon.

RouteSelection Start Target Molecule Analysis Decision Fluorine Substitution Pattern? Start->Decision GemDifluoro Gem-Difluoro (-CF2-) (Achiral Center) Decision->GemDifluoro Two Fluorines MonoFluoro Monofluoro (-CHF-) (Chiral Center) Decision->MonoFluoro One Fluorine RouteA PROTOCOL A: Reformatsky Reaction (Zn + BrCF2CO2Et) GemDifluoro->RouteA RouteB PROTOCOL B: Asymmetric Hydrogenation (DKR) (Ru-Catalyst + H2) MonoFluoro->RouteB KeyChallengeA Challenge: Initiation Exotherm & Zn Waste RouteA->KeyChallengeA KeyChallengeB Challenge: Pressure Safety & Diastereocontrol RouteB->KeyChallengeB

Figure 1: Strategic decision tree for selecting the synthesis methodology based on target architecture.

Protocol A: Scalable Reformatsky Reaction

Target:


-difluoro-

-hydroxy esters. Reagent: Ethyl bromodifluoroacetate.[1]

The Reformatsky reaction is the industrial standard for introducing the


 group. However, the electron-withdrawing nature of fluorine makes the C-Br bond stronger and the resulting zinc enolate less nucleophilic than non-fluorinated analogs. Scale-up failures usually stem from poor initiation  leading to accumulation of reagents followed by a thermal runaway.
Critical Process Parameters (CPPs)
  • Zinc Activation: Standard zinc dust is insufficient. Acid wash (HCl) or TMSCl activation is mandatory.

  • Temperature: Difluoro-Reformatsky reactions often require reflux (THF, 66 °C) to sustain the reaction, unlike non-fluorinated versions.

  • Addition Mode: Never add all reagents at once. Use a "Semi-Batch" approach.

Step-by-Step Protocol (100 g Scale Basis)
  • Zinc Activation (In-Situ):

    • Charge a 2L jacketed reactor with Zn dust (1.5 equiv) and dry THF (5 vol).

    • Inert the vessel (

      
      ).[2]
      
    • Add TMSCl (0.05 equiv) and stir at 40 °C for 30 mins. Observation: The grey suspension should brighten slightly, indicating oxide removal.

  • Initiation (The "Kick"):

    • Heat the mixture to 60 °C (gentle reflux).

    • Add 5-10% of the total Ethyl Bromodifluoroacetate (BrCF

      
      CO
      
      
      
      Et).
    • Wait: Monitor internal temperature (

      
      ). A spike of 2-5 °C indicates successful formation of the Reformatsky reagent. Do not proceed until this exotherm is observed. 
      
  • Semi-Batch Addition:

    • Mix the remaining BrCF

      
      CO
      
      
      
      Et (total 1.2 equiv) with the electrophile (Aldehyde/Ketone, 1.0 equiv) in THF (2 vol).
    • Add this solution to the refluxing Zn slurry over 2-4 hours.

    • Control: Maintain reflux. If reflux stops, stop addition immediately.

  • Quench & Workup (HF Hazard Zone):

    • Cool to 0 °C.

    • Quench with cold 1M HCl . Caution: Unreacted fluorinated species can hydrolyze to release HF.

    • Separate layers. Wash organic layer with 5% NaHCO

      
       (removes HF traces) and Brine.
      

Protocol B: Asymmetric Transfer Hydrogenation (DKR)

Target: Chiral


-fluoro-

-hydroxy esters (or

-lactones). Mechanism: Dynamic Kinetic Resolution (DKR).[3][4]

For monofluoro compounds, controlling the stereochemistry of both the C-F and C-OH centers is critical. The most scalable modern approach uses Ruthenium-catalyzed asymmetric transfer hydrogenation. This method converts a racemic


-fluoro-

-keto ester into a single enantiomer of the hydroxy ester (or lactone) with high diastereoselectivity (

).
Mechanism of Action

The


-proton is acidic. In the presence of a base/catalyst, the two enantiomers of the starting keto-ester rapidly interconvert (racemize). The catalyst reduces only one enantiomer faster than the other (Curtin-Hammett kinetics), funneling the entire racemic mixture into a single chiral product.

DKR_Mechanism cluster_catalyst Catalyst System Racemic Racemic Fluoro-Keto Ester Enol Achiral Enol (Intermediate) Racemic->Enol Base FastRed Fast Reduction (k_fast) Enol->FastRed SlowRed Slow Reduction (k_slow) Enol->SlowRed Product Chiral Fluoro-Hydroxy Ester (>98% ee) FastRed->Product Ru Ru(II)-Diamine Complex

Figure 2: Dynamic Kinetic Resolution driving the racemic starting material to a single chiral product.

Step-by-Step Protocol (Gram to Kilo Scale)
  • Catalyst Preparation:

    • Use a Ru(II)-arene complex with a chiral sulfonamido amine ligand (e.g.,

      
      -TsDPEN).
      
    • Loading: 0.5 - 1.0 mol% is typically sufficient for scale-up.

  • Reaction Setup:

    • Dissolve racemic

      
      -fluoro-
      
      
      
      -keto ester in Formic Acid/Triethylamine (5:2 azeotrope) or use Isopropanol as the hydrogen source.
    • Solvent Note: Dichloromethane (DCM) is often used as a co-solvent to improve solubility, but for green scale-up, Ethyl Acetate is preferred if solubility permits.

  • Hydrogenation:

    • Stir at ambient temperature (20-25 °C) for 24 hours.

    • Monitoring: Check conversion by HPLC. The reaction is stereoconvergent; the starting material peak disappears, and a single product peak emerges.

  • Lactonization (Optional but Recommended):

    • If the substrate allows (e.g.,

      
      -aryl substrates), heating the reaction mixture to 70 °C post-reduction induces spontaneous lactonization.
      
    • Benefit: This forms a crystalline fluorinated

      
      -lactone, which can be isolated by filtration, avoiding chromatography.
      

Comparative Data Summary

MetricReformatsky (Protocol A)DKR Hydrogenation (Protocol B)
Primary Target gem-difluoro estersChiral monofluoro esters
Stereocontrol Low (Racemic/Diastereomeric mix)High (>98% ee, >20:1 dr)
Key Reagent Zn (Stoichiometric)Ru (Catalytic)
Atom Economy Moderate (Zn salts waste)High
Safety Hazard Thermal Runaway, HFH2 Pressure (if using gas)
Typical Yield 60-75%85-95%

Process Safety & Engineering: The HF Hazard

When scaling fluorinated esters, the primary hidden danger is the generation of Hydrofluoric Acid (HF).

  • Source: Unreacted acyl fluorides or hydrolysis of labile C-F bonds during acidic workup.

  • Detection: Standard pH paper is insufficient for fluoride ions. Use specific fluoride test strips if concerned.

  • Mitigation:

    • Glassware: At high temperatures, fluoride ions can etch glass reactors. For pilot scale (>10L), use Hastelloy or glass-lined reactors with regular thickness checks.

    • Antidote: Calcium Gluconate Gel must be available at the workstation.[5]

    • Spill Control: Do not use standard spill kits. Use Calcium Carbonate (

      
      ) to neutralize and precipitate fluoride as Calcium Fluoride (
      
      
      
      ).[6]

References

  • Steward, K. M., Gentry, E. C., & Johnson, J. S. (2012).[4] Dynamic Kinetic Resolution of

    
    -Keto Esters via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 134(17), 7329–7332. 
    
  • Steward, K. M., Gentry, E. C., & Johnson, J. S. (2015).[7] Correction to Dynamic Kinetic Resolution of

    
    -Keto Esters via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 137(16), 5634-5634. 
    
  • Cui, H., et al. (2025).[8] Dynamic kinetic resolution of

    
    -F-
    
    
    
    -ketone amides (esters) via Ir/f-diaphos-catalyzed asymmetric hydrogenation.[9] Organic Chemistry Frontiers.
  • Shibaura Institute of Technology. (2025).[8] Revolutionizing Hydrogen Fluoride Synthesis: Scalable and Safer Generation.[8] Research News.

  • University of California San Diego. (2025). Hydrofluoric Acid Hazard and Safety Guide. UCSD Environment, Health & Safety.

  • Vila, C. (2023). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 21.

Sources

Troubleshooting & Optimization

Effect of Lewis acids on difluoro-Reformatsky reaction rate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Lewis Acid Acceleration of Difluoro-Reformatsky Reactions

Ticket System Status: [ONLINE] Current Topic: Optimizing Rate & Yield in


-difluoro-Reformatsky Reactions
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Introduction: The "Fluorine Tax" on Reactivity

Welcome to the technical support hub. If you are accessing this guide, you are likely experiencing the "Fluorine Tax"—the phenomenon where the introduction of a difluoromethylene (


) group into your Reformatsky reagent (

) drastically alters its reactivity compared to the non-fluorinated parent.

The Core Problem: The electron-withdrawing nature of fluorine stabilizes the carbon-zinc bond, making the organozinc intermediate less nucleophilic . Consequently, the standard Reformatsky conditions (Zn, THF, reflux) often result in:

  • Sluggish reaction rates (extended induction periods).

  • Low conversion (stalled equilibrium).

  • Side reactions (protonation of the intermediate before it can attack the carbonyl).

The Solution: Lewis Acids (LAs) are not just additives; they are kinetic equalizers. By coordinating to the electrophile (aldehyde/imine), they lower the LUMO energy, compensating for the weak nucleophilicity of the difluoro-zinc species.

Module 1: Mechanistic Insight (The "Why")

To fix the reaction, you must understand the molecular bottleneck.

The Lewis Acid Effect: In a standard difluoro-Reformatsky, the rate-determining step is often the nucleophilic attack of the zinc enolate on the carbonyl.

  • Without LA: The weak nucleophile (

    
    -enolate) struggles to attack the neutral carbonyl.
    
  • With LA (e.g.,

    
    , 
    
    
    
    ):
    The LA coordinates to the carbonyl oxygen. This pulls electron density away from the carbonyl carbon, making it significantly more electrophilic (lowering the LUMO).

Visualizing the Pathway:

ReformatskyMechanism Reagents Reagents (R-CHO + BrZnCF2R') Standard_TS Standard TS (High Energy Barrier) Reagents->Standard_TS Slow (Weak Nucleophile) LA_Complex LA-Activated Complex (R-CHO---LA) Reagents->LA_Complex + Lewis Acid (CeCl3/TiCl4) Product Product (Difluoro-β-hydroxy ester) Standard_TS->Product LA_TS LA-Mediated TS (Low Energy Barrier) LA_Complex->LA_TS Fast Attack LA_TS->Product Hydrolysis

Figure 1: Kinetic profile comparison. The Lewis Acid (LA) lowers the activation energy by activating the electrophile, bypassing the sluggish reactivity of the difluoro-zinc species.

Module 2: Reagent Selection & Troubleshooting

Ticket #404: Reaction Stalled / No Initiation

Diagnosis: Passivated Zinc surface or insufficient electrophile activation. The Fix: Do not rely on thermal activation alone.

MethodReagentMechanism of ActionRecommended For
The Gold Standard

Activates aldehyde; suppresses enolization side-reactions.Sterically hindered aldehydes; suppression of retro-aldol.
The Activator TMSCl (Trimethylsilyl chloride)Cleans Zn surface (removes oxides); solubilizes Zn-adducts.Mandatory for almost all difluoro-Reformatsky runs.
The Heavy Lifter

(Titanocene)
Mediates radical/anion transfer; highly Lewis acidic.Stereoselective additions; difficult substrates.
The Catalyst

(Honda)
Promotes oxidative addition of Zn to C-Br bond.Extremely sluggish alkyl halides (e.g.,

).
FAQ: Common User Issues

Q: Can I use anhydrous


? 
A:  Yes, but it is often unnecessary. The "Imamoto conditions" use 

dried in situ (heated under vacuum at 140°C for 2 hours) to form a highly active powder. Using the hydrate directly without drying will kill the organozinc reagent (protonation). You must dry the Cerium source.

Q: My zinc clumps together. What's wrong? A: Moisture. The difluoro-Reformatsky is hypersensitive to water because the protonation of the


-enolate is irreversible and fast.
  • Fix: Flame-dry all glassware. Use fresh TMSCl (it acts as a scavenger).

Q: Why is my yield low despite 100% conversion of the bromide? A: You likely formed the "protonated" side product (


). This happens if the zinc enolate is formed but fails to attack the aldehyde quickly, eventually stealing a proton from the solvent or workup.
  • Fix: Increase the concentration of the aldehyde or use a Lewis Acid (

    
    ) to accelerate the trapping step.
    

Module 3: Experimental Protocols

Protocol A: Cerium(III)-Promoted Difluoro-Reformatsky

Best for: General synthesis, preventing side reactions with enolizable ketones.

Reagents:

  • Aldehyde/Ketone (1.0 equiv)[1]

  • Ethyl bromodifluoroacetate (1.5 - 2.0 equiv)

  • Zinc dust (2.0 - 3.0 equiv) - Must be activated

  • 
     (1.5 equiv)
    
  • THF (Anhydrous)

Workflow:

  • Drying Step: Place

    
     in a flask. Heat to 140–150°C under high vacuum (<1 mmHg) for 2 hours while stirring. The white powder should become fine and mobile. Cool to RT under Argon.
    
  • Slurry Formation: Add dry THF to the dried

    
    . Stir for 1-2 hours to form a suspension.
    
  • Zinc Addition: Add activated Zinc dust to the suspension.[1]

  • Activation: Add TMSCl (0.1 equiv) to "clean" the system. Stir for 15 mins.

  • Reaction: Cool to 0°C (or RT depending on substrate). Add the carbonyl compound.[1][2][3][4]

  • Initiation: Add the ethyl bromodifluoroacetate dropwise. Note: An exotherm indicates successful initiation.

  • Quench: Once TLC shows consumption of aldehyde, quench with dilute HCl (1M).

Protocol B: The "Honda-Reformatsky" (Rhodium Catalysis)

Best for: Extremely unreactive halides or when mildest conditions are required.

Workflow:

  • Mix

    
     (5 mol%) and Zinc (Et2Zn or dust) in THF.
    
  • The Rhodium complex catalyzes the insertion of Zn into the

    
     bond, generating the Reformatsky reagent efficiently without harsh heat.
    
  • Add the electrophile.

Troubleshooting Flowchart

Use this logic gate to diagnose your failed experiment.

Troubleshooting Start Start: Low Yield / No Reaction Check_Zn Did Zinc dissolve? Start->Check_Zn Check_Prod Is H-CF2-Ester present? Check_Zn->Check_Prod Yes (Zinc consumed) Action_TMS Action: Add TMSCl / Acid Wash Zn Check_Zn->Action_TMS No (Zinc intact) Action_Dry Action: Re-dry Solvent/CeCl3 Check_Prod->Action_Dry Yes (Protonation occurred) Action_LA Action: Add CeCl3 or Ti(OiPr)4 Check_Prod->Action_LA No (SM remaining)

Figure 2: Decision tree for troubleshooting difluoro-Reformatsky failures. "SM" = Starting Material.

References

  • Sato, K., Tarui, A., Omote, M., Ando, A., & Kumadaki, I. (2002). Reformatsky Reaction of Ethyl Bromodifluoroacetate in the Presence of Methyltriisopropoxytitanium. Organic Letters , 4(11), 1867–1870.

  • Sato, K., et al. (2000). Rhodium-Catalyzed Reformatsky-Type Reaction of Ethyl Bromodifluoroacetate. Chemical & Pharmaceutical Bulletin , 48(11), 1823-1825.

  • Honda, A., et al. (2014). Stereoselectivity of the Honda–Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate. Journal of Organic Chemistry , 79(9), 4186–4195.

  • Imamoto, T., et al. (1984). Carbon-carbon bond forming reactions using cerium metal or organocerium reagents. Journal of the American Chemical Society , 106(6), 1777–1783.

  • Linclau, B., & Poisson, T. (2021). The Asymmetric Difluoro-Reformatsky Reaction. European Journal of Organic Chemistry , 2021(12), 1825-1836.[5]

Sources

Technical Support Center: Purification Strategies for Difluoro-β-Hydroxy Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of difluoro-β-hydroxy esters. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable synthetic intermediates. The unique electronic properties conferred by the fluorine atoms can present distinct purification challenges compared to their non-fluorinated analogs. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to navigate these complexities successfully.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems that may arise during the purification of difluoro-β-hydroxy esters. The question-and-answer format is intended to provide direct and actionable solutions to common experimental hurdles.

Question 1: My column chromatography separation of difluoro-β-hydroxy ester diastereomers is poor, resulting in mixed fractions. What can I do to improve resolution?

Answer:

Poor resolution of diastereomers is a frequent challenge. The small differences in polarity between diastereomers, coupled with the electron-withdrawing nature of the fluorine atoms, can make separation on standard silica gel difficult. Here’s a systematic approach to improving your separation:

Underlying Causes and Mechanistic Considerations:

  • Reduced Polarity and Hydrogen Bonding: The fluorine atoms decrease the electron density of the ester and hydroxyl groups, which can weaken interactions with the silica stationary phase. This leads to faster elution and less differentiation between stereoisomers.

  • Solvent System Incompatibility: An improperly chosen solvent system may not provide sufficient selectivity to resolve the diastereomers.

Step-by-Step Troubleshooting Protocol:

  • Optimize the Solvent System:

    • Initial Screening: Begin with a standard solvent system like ethyl acetate/hexanes.[1] Perform thin-layer chromatography (TLC) to assess the initial separation.[2]

    • Fine-Tuning Polarity: If the Rf values are too high (greater than 0.4), decrease the polarity by reducing the proportion of ethyl acetate. Conversely, if the Rf is too low, increase the polarity.

    • Alternative Solvent Systems: If ethyl acetate/hexanes fails, consider systems with different selectivities. Dichloromethane/hexanes or acetone/hexanes can sometimes provide better resolution.[3] Ethers like diethyl ether or MTBE in combination with hexanes are also effective alternatives.

  • Consider Alternative Stationary Phases:

    • Fluorinated Phases: For particularly challenging separations, fluorinated stationary phases can offer enhanced selectivity for fluorinated compounds.[4][5] These phases can lead to different elution orders and improved resolution compared to standard silica.[4][6]

    • Alumina or Florisil: If your compound is sensitive to the acidic nature of silica gel, consider using neutral alumina or Florisil.[3] Always test for compound stability on a small scale first using TLC.[3]

  • Employ Gradient Elution:

    • If a single isocratic solvent system is ineffective, a shallow gradient elution can significantly improve separation. Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent. This can help to sharpen peaks and resolve closely eluting compounds.

Data-Driven Solvent System Selection:

Solvent System (v/v)Typical ApplicationConsiderations
Ethyl Acetate/HexanesGeneral purpose, good starting point.May not resolve closely related diastereomers.
Dichloromethane/HexanesAlternative for compounds with poor solubility in hexanes.Dichloromethane is a stronger solvent than ethyl acetate.
Acetone/HexanesCan offer different selectivity.Acetone is highly polar; use in small proportions initially.
Diethyl Ether/HexanesGood for moderately polar compounds.Diethyl ether is highly volatile.
Question 2: My difluoro-β-hydroxy ester is an oil and won't crystallize, even after successful chromatographic purification. How can I induce crystallization?

Answer:

The presence of fluorine atoms can disrupt crystal lattice formation, making crystallization more challenging. Additionally, residual solvent or minor impurities can inhibit crystallization.

Underlying Causes and Mechanistic Considerations:

  • Disrupted Intermolecular Interactions: The high electronegativity of fluorine can alter the molecule's dipole moment and hydrogen bonding capabilities, potentially hindering the ordered packing required for crystallization.

  • Supersaturation Issues: The solution may not be sufficiently supersaturated to initiate nucleation.

  • Inhibitory Impurities: Even small amounts of impurities can interfere with crystal growth.

Step-by-Step Troubleshooting Protocol:

  • Ensure High Purity: Re-purify a small sample by column chromatography to ensure the highest possible purity.

  • Solvent Selection for Recrystallization:

    • The ideal solvent will dissolve the compound when hot but not at room temperature.

    • Test a range of solvents, from non-polar (e.g., hexanes, heptane) to moderately polar (e.g., isopropanol, ethanol).[7] A binary solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.[8]

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface.[9][10] This creates microscopic imperfections that can serve as nucleation sites.

    • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to initiate crystal growth.[9] You can also create seed crystals by dipping a glass rod in the solution and allowing the solvent to evaporate.[9]

  • Slow Cooling: Rapid cooling often leads to the formation of oils or very small crystals that trap impurities.[9][10] Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer.

  • Co-crystallization: If the compound has acidic or basic functionalities, forming a salt can sometimes facilitate crystallization.[7]

Workflow for Inducing Crystallization:

Caption: Decision workflow for inducing crystallization of oily difluoro-beta-hydroxy esters.

Question 3: I am concerned about the thermal stability of my difluoro-β-hydroxy ester during purification by distillation. What precautions should I take?

Answer:

β-hydroxy esters can be prone to elimination of water upon heating, especially if acidic or basic impurities are present. The presence of α-fluoro substituents can influence this reactivity.

Underlying Causes and Mechanistic Considerations:

  • Acid/Base Catalyzed Elimination: Trace amounts of acid or base can catalyze the elimination of the β-hydroxyl group to form an α,β-unsaturated ester.

  • Thermal Decomposition: At high temperatures, the molecule itself may undergo decomposition.

Step-by-Step Troubleshooting Protocol:

  • Use Vacuum Distillation: To minimize the required temperature, always perform distillations of difluoro-β-hydroxy esters under reduced pressure.

  • Ensure a Neutral pH: Before distillation, wash the crude product with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a water wash to remove the bicarbonate. Dry the organic layer thoroughly with an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Short-Path Distillation: For small quantities or high-boiling point compounds, a short-path distillation apparatus (Kugelrohr) is ideal as it minimizes the distance the vapor has to travel and reduces the potential for decomposition on hot glass surfaces.[11]

  • Monitor the Temperature Carefully: Use an oil bath or heating mantle with a temperature controller to ensure a stable and controlled heating rate. Record both the pot temperature and the head temperature.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of my difluoro-β-hydroxy ester?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • 19F NMR Spectroscopy: This is a powerful tool for analyzing fluorinated compounds. The chemical shift, multiplicity, and integration of the fluorine signals can confirm the structure and identify any fluorine-containing impurities.

  • 1H and 13C NMR Spectroscopy: Essential for confirming the overall structure and identifying non-fluorinated impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a fluorinated stationary phase, can provide excellent separation of diastereomers and other impurities.[4][5] Mass spectrometry (LC-MS) can be coupled for identification of impurities.[12]

  • Gas Chromatography (GC): For volatile esters, GC can be a sensitive method for purity analysis.[13][14]

  • Total Organic Fluorine (TOF) Analysis: This technique can quantify the total amount of organic fluorine in a sample, which can be useful for assessing overall purity with respect to fluorine-containing species.[15][16]

Q2: Can I use recrystallization as the primary purification method for my crude difluoro-β-hydroxy ester?

A2: It is possible, but often challenging for crude reaction mixtures. Recrystallization is most effective when the desired compound is the major component and the impurities have significantly different solubilities.[17] It is generally recommended to first perform a preliminary purification by column chromatography to remove the bulk of the impurities and then use recrystallization to achieve high purity.

Q3: Are there any specific safety precautions I should take when working with difluoro-β-hydroxy esters?

A3: While the specific toxicity of every difluoro-β-hydroxy ester is not known, it is prudent to handle all fluorinated organic compounds with care. Some simple fluorinated organic molecules, like sodium fluoroacetate, are highly toxic.[18] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of vapors or contact with skin. Review the Safety Data Sheet (SDS) for any known hazards of your specific compound or its precursors.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International.
  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH.
  • Separating Fluorine and 9-fluroenone with TLC and Column Chromatography - Odinity.
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • CN110082442B - Gas chromatography packed column for fluorine-containing small molecule compound, preparation method and application thereof - Google Patents.
  • Purification – Cooperative Organic Chemistry Student Laboratory Manual.
  • An Enantio‐ and Diastereoselective Chemoenzymatic Synthesis of α‐Fluoro β‐Hydroxy Carboxylic Esters - PMC.
  • ANALYTICAL METHODS.
  • Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction - Chemical Communications (RSC Publishing).
  • New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes† - CORE.
  • 2 Overview on PFAS analytical methods - Publications.
  • Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International.
  • A Novel Method for the Fast, Sensitive, and Simple Analysis of Total Fluorine in Wastewater.
  • Synthesis of α-hydroxy-β,β-difluoro-γ-ketoesters via[3][3]sigmatropic rearrangements. Available at:

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Preparation of , -Difluoro-jS-hydroxy Esters via a Modified Reformatsky Reaction - American Chemical Society.
  • Experiment 2: Recrystallization.
  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
  • US4304925A - Process for purifying esters - Google Patents.
  • Experiment 9 — Recrystallization.
  • recrystallization.pdf.
  • Preparation of .alpha.,.alpha.-difluoro-.beta.-hydroxy esters via a modified Reformatsky reaction | The Journal of Organic Chemistry - ACS Publications.
  • Preparation of .alpha.,.alpha.-difluoro-.beta.-hydroxy esters via a modified Reformatsky reaction | Semantic Scholar.
  • Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols - PMC.
  • Diastereoselective Synthesis of alpha-Fluoro-gamma-Lactams via Difluorocarbene-Triggered Cyclization and Rearrangement - ChemRxiv.
  • Diastereoselective Synthesis of alpha-Fluoro-gamma-Lactams via Difluorocarbene-Triggered Cyclization and Rearrangement | ChemRxiv.
  • diisopropyl (2s,3s)-2,3-o-isopropylidenetartrate - Organic Syntheses Procedure.
  • Challenges in downstream purification of advanced therapies.
  • Technical Support Center: Overcoming Challenges in the Purification of Lipophilic Peptides - Benchchem.
  • SYNTHESIS AND STEREOSELECTIVE REDUCTION OF BY KETOREDUCTASES By of the requirements Master of Science Chemistry May 2024 Dr. To.
  • Synthesis of Chiral α,α-Difluoro-β-hydroxy Esters by Enantioselective Reformatsky Reaction.
  • Impact of the Purification Process on the Spray-Drying Performances of the Three Families of Lipopeptide Biosurfactant Produced by Bacillus subtilis - Frontiers.
  • Difluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal.
  • A Review on Current Strategies for Extraction and Purification of Hyaluronic Acid - MDPI.
  • Overcoming downstream purification challenges for viral vector manufacturing: enabling advancement of gene therapies in the c - Thermo Fisher Scientific.

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Validation & Comparative

IR spectroscopy peaks for alpha,alpha-difluoro esters

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide to IR Spectroscopy of


-Difluoro Esters: Identification & Comparative Analysis

Executive Summary & Application Context

Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

The incorporation of the


-difluoromethylene moiety (

) into ester scaffolds is a critical strategy in modern drug discovery. This group acts as a bioisostere for oxygen or a carbonyl group, often improving metabolic stability by blocking oxidative metabolism at the

-position. However, the high electronegativity of fluorine introduces significant electronic perturbations that alter standard infrared (IR) absorption profiles.

This guide provides a definitive technical analysis of the IR spectral features of


-difluoro esters, distinguishing them from their non-fluorinated and perfluorinated counterparts. It establishes a self-validating identification workflow based on the characteristic "Blue Shift" of the carbonyl stretch and the complex C-F fingerprint region.

Mechanistic Basis of Spectral Shifts

To interpret the spectrum accurately, one must understand the causality behind the peak shifts. The fluorine atoms influence the carbonyl (


) bond through two primary mechanisms:
  • Negative Inductive Effect (

    
    ):  Fluorine is the most electronegative element (3.98 Pauling scale). In an 
    
    
    
    -difluoro ester, the two fluorine atoms strongly withdraw electron density from the
    
    
    -carbon, which in turn withdraws density from the carbonyl carbon. This reduces the contribution of the single-bond resonance form (
    
    
    ), increasing the double-bond character of the carbonyl.
    • Result: The

      
       force constant (
      
      
      
      ) increases.
    • Observation: The stretching frequency (

      
      ) increases (Blue Shift).
      
  • Field Effects: The spatial proximity of the fluorine lone pairs to the carbonyl oxygen creates a repulsive field effect that further destabilizes the polarized form of the carbonyl, reinforcing the double-bond character.

Comparative Data Analysis

The following table synthesizes experimental data ranges for aliphatic esters with varying degrees of


-fluorination. Note the progressive shift to higher wavenumbers.

Table 1: Comparative IR Carbonyl Frequencies (Neat/Liquid Film)

Compound ClassStructure

Frequency (

)
Shift vs. StandardKey Secondary Peaks
Standard Ester

1735 – 1750 ReferenceC-O: 1150–1250 (s)

-Monofluoro Ester

1750 – 1765 +15

C-F: 1000–1100 (m)

-Difluoro Ester

1765 – 1785 +30–40

C-F: 1050–1300 (vs, broad)
Perfluoro Ester

1785 – 1800 +50

C-F: 1100–1350 (complex)

Critical Note: Solvent effects are significant. Spectra taken in non-polar solvents (e.g.,


, Hexane) will typically show sharper peaks at slightly higher frequencies than those taken as neat liquid films, where intermolecular dipole interactions lower the frequency by 10–20 

.

Detailed Spectral Feature Analysis

A. The Carbonyl Region (1765 – 1785 )

For


-difluoro esters (e.g., Ethyl difluoroacetate), the carbonyl peak is the most diagnostic feature.
  • Appearance: Intense, sharp band.

  • Differentiation: It appears distinctly higher than saturated acyclic ketones (~1715

    
    ) and standard esters (~1740 
    
    
    
    ). It often overlaps with the range of acid chlorides (~1790
    
    
    ) or anhydrides, so the absence of a doublet (anhydride) and C-Cl stretches is required for confirmation.
B. The Fluorine Fingerprint (1000 – 1350 )

This region is complex due to the coupling of C-F and C-O stretching vibrations.

  • C-F Stretches: The

    
     group exhibits two strong stretching modes:
    
    • Asymmetric Stretch: ~1150 – 1250

      
       (Very Strong)
      
    • Symmetric Stretch: ~1050 – 1150

      
       (Strong)
      
  • The "Super-Band": In

    
    -difluoro esters, the C-O-C ester stretch (typically ~1200 
    
    
    
    ) often overlaps with the C-F asymmetric stretch, creating a massive, broad absorption band often referred to as a "super-band" in this region. This is a hallmark of fluorinated esters.

Experimental Protocol: Reliable Acquisition

To ensure data integrity and reproducibility, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR) FTIR

  • Background Calibration:

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol.

    • Acquire a background spectrum (air) with 16 scans at 4

      
       resolution.
      
    • Validation: Ensure the background shows minimal

      
       (2350 
      
      
      
      ) and
      
      
      vapor noise.
  • Sample Preparation:

    • Liquids: Place 1 drop of the neat difluoro ester directly on the crystal. Cover with the anvil to prevent evaporation (these compounds can be volatile).

    • Solids: Place ~5 mg of sample on the crystal and apply high pressure to ensure good optical contact.

  • Acquisition:

    • Scan range: 4000 – 600

      
      .
      
    • Scans: 32 (minimum) to improve Signal-to-Noise (S/N) ratio.

    • Validation: The Carbonyl peak absorbance should be between 0.5 and 1.0 A. If >1.5 A, the detector is saturating; use less sample or a liquid cell with a shorter pathlength.

  • Solvent Correction (If using solution):

    • If the sample is dissolved in

      
       or 
      
      
      
      , digitally subtract the solvent spectrum.
    • Warning: Halogenated solvents absorb strongly in the C-F region (600-800

      
      ), potentially obscuring C-F bending modes.
      

Identification Logic Workflow

The following diagram outlines the logical decision tree for confirming an


-difluoro ester moiety.

G Start Unknown Sample Spectrum CheckCO Check Carbonyl (C=O) Region (1700 - 1800 cm⁻¹) Start->CheckCO Range1740 Peak at ~1735-1750 cm⁻¹? CheckCO->Range1740 Yes Range1770 Peak at ~1765-1785 cm⁻¹? CheckCO->Range1770 Yes (Blue Shift) PerfluoroCheck Peak > 1785 cm⁻¹? CheckCO->PerfluoroCheck Higher StandardEster Likely Non-fluorinated Ester Range1740->StandardEster CheckCF Check Fingerprint Region (1000 - 1300 cm⁻¹) Range1770->CheckCF SuperBand Broad 'Super-Band' Present? (Overlap of C-F and C-O) CheckCF->SuperBand SuperBand->StandardEster No (Sharp C-O only) DifluoroID Confirmed: α,α-Difluoro Ester SuperBand->DifluoroID Yes PerfluoroID Likely Perfluoro Ester PerfluoroCheck->PerfluoroID Yes

Figure 1: Decision logic for identifying


-difluoro esters based on spectral shifts.

References

  • NIST Chemistry WebBook . Methyl 2-chloro-2,2-difluoroacetate Infrared Spectrum. National Institute of Standards and Technology.[1] Available at: [Link]

  • Chemistry LibreTexts . Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Spectroscopy Online . The C=O[2][3][4][5][6][7][8] Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

  • PubChem . Ethyl difluoroacetate Compound Summary. National Library of Medicine. Available at: [Link]

  • National Institutes of Health (PMC) . Infrared Spectroscopic Signatures of the Fluorous Effect. Available at: [Link]

Sources

A Comparative Guide to Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorine in Molecular Design

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules represents a cornerstone of modern molecular design.[1][2] Fluorine, despite its status as the smallest halogen, wields an outsized influence on a molecule's physicochemical and biological properties due to its extreme electronegativity and the unique nature of the carbon-fluorine bond.[1][3] Its introduction can profoundly modulate lipophilicity, acidity (pKa), metabolic stability, and conformational preference, often leading to enhanced pharmacokinetic profiles, improved target binding, and greater resistance to metabolic degradation.[1][3][4]

This guide provides an in-depth, objective comparison between Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate and its direct non-fluorinated counterpart, Ethyl 2-(1-hydroxycyclohexyl)acetate . By examining their synthesis, core physicochemical properties, and performance characteristics through the lens of established experimental data and mechanistic principles, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate building block for their specific application. The non-fluorinated analog serves as an essential baseline, while its gem-difluorinated version opens a gateway to property modulation that is central to contemporary chemical innovation.

Comparative Synthesis: The Reformatsky Reaction and its Fluorinated Adaptation

Both compounds are classically synthesized via the Reformatsky reaction, a robust method for forming β-hydroxy esters.[5] This reaction involves the in-situ formation of an organozinc reagent (a "Reformatsky enolate") from an α-halo ester, which then adds to a carbonyl compound—in this case, cyclohexanone.[6][7]

The primary distinction in their synthesis lies in the choice of the starting α-halo ester:

  • Non-fluorinated Analog: Employs ethyl bromoacetate. This is a widely available and cost-effective reagent, making the synthesis straightforward and scalable.

  • Fluorinated Analog: Requires ethyl bromodifluoroacetate. This specialized reagent facilitates the introduction of the critical gem-difluoro motif adjacent to the ester carbonyl. The reaction proceeds under similar conditions, often mediated by zinc, to afford the desired α,α-difluoro-β-hydroxy ester.[8]

The causality behind using zinc is its ideal reactivity. Reformatsky enolates are less basic and reactive than corresponding Grignard or lithium reagents, which prevents undesired side reactions like self-condensation of the ester or deprotonation of the ketone.[7]

Caption: General workflow of the Reformatsky reaction for synthesizing β-hydroxy esters.

Experimental Protocol: Synthesis of Ethyl 2-(1-hydroxycyclohexyl)acetate

This protocol details a standard laboratory procedure for synthesizing the non-fluorinated analog. A similar setup, substituting ethyl bromodifluoroacetate for ethyl bromoacetate, would be employed for the fluorinated compound.

Materials:

  • Activated Zinc dust

  • Iodine (catalytic amount)

  • Cyclohexanone

  • Ethyl bromoacetate

  • Anhydrous Toluene

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or MTBE for extraction

Procedure:

  • Zinc Activation: A three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer is charged with activated zinc dust (5.0 eq) and a crystal of iodine in anhydrous toluene. The suspension is heated to reflux for 5 minutes and then cooled to room temperature.[6]

  • Reagent Addition: Ethyl bromoacetate (2.0 eq) is added to the zinc suspension. Subsequently, a solution of cyclohexanone (1.0 eq) in anhydrous toluene is added dropwise from the dropping funnel.[6]

  • Reaction: The resulting mixture is heated to 90 °C and stirred for 30-60 minutes, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction is cooled to 0 °C, and the reaction is quenched by the slow addition of 1 M HCl. The mixture is transferred to a separatory funnel.

  • Extraction: The aqueous layer is extracted three times with diethyl ether or MTBE. The combined organic phases are washed sequentially with saturated NaHCO₃ solution and brine.[6]

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography to yield the pure Ethyl 2-(1-hydroxycyclohexyl)acetate.[6]

Physicochemical Property Comparison

The introduction of the gem-difluoro group induces significant and predictable changes in the molecule's fundamental properties.

PropertyEthyl 2-(1-hydroxycyclohexyl)acetate (Non-Fluorinated)This compound (Fluorinated)Rationale for Difference
Molecular Formula C₁₀H₁₈O₃[9][10]C₁₀H₁₆F₂O₃Addition of two fluorine atoms, removal of two hydrogen atoms.
Molecular Weight 186.25 g/mol [9][10]222.23 g/mol Increased mass from two fluorine atoms.
Appearance Colorless Liquid[9][11]Predicted: Colorless LiquidStructural similarity suggests a similar physical state.
Boiling Point 143-146 °C at 27 Torr[9]Predicted: Lower or similarFluorination can decrease intermolecular forces, often lowering the boiling point.[12]
Acidity (pKa of -OH) ~14.5 (Predicted)[9]Predicted: Significantly Lower (~12-13)The powerful inductive electron-withdrawing effect of the -CF₂- group stabilizes the corresponding alkoxide, increasing acidity.[3][4]
Lipophilicity (LogP) ~2.1 (Predicted for similar structures)[13]Predicted: ~1.8 - 2.2The effect is context-dependent. While fluorine is lipophilic, the increased polarity from the C-F bonds and potential for intramolecular H-bonding can decrease LogP.[14][15]
Ester Reactivity StandardEnhancedThe electron-withdrawing difluoro group increases the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack.[16]

Performance & Application Insights: A Mechanistic Perspective

The true value of gem-difluorination becomes apparent when considering the molecule's performance in biological and chemical systems.

Metabolic Stability

A primary driver for incorporating fluorine is to enhance metabolic stability.[2][17] The C-H bond alpha to the ester and hydroxyl groups in the non-fluorinated analog is a "metabolic soft spot," susceptible to oxidation by cytochrome P450 enzymes.[4]

  • Non-Fluorinated Analog: Can be readily oxidized at the α-carbon, leading to rapid metabolic clearance.

  • Fluorinated Analog: The replacement of C-H bonds with robust C-F bonds (BDE ~109 kcal/mol) effectively blocks this metabolic pathway.[18] This steric and electronic shielding significantly hinders enzymatic oxidation, which can increase the molecule's in-vivo half-life and bioavailability.[4][19][20]

Caption: Key property shifts resulting from α,α-difluorination.

Conformational Control and Binding Affinity

Fluorine's stereoelectronic properties can enforce specific molecular conformations.[2] The gauche effect, an interaction between the C-F bond and adjacent polar bonds (like the C-O bond of the hydroxyl group), can stabilize a conformation that might be less favored in the non-fluorinated analog.[3][4]

This conformational locking can be highly advantageous in drug design. By pre-organizing the molecule into its "bioactive conformation," the entropic penalty of binding to a protein target is reduced, which can lead to a significant increase in binding affinity and selectivity.[1][4]

Modulation of Acidity and Hydrogen Bonding

The increased acidity of the hydroxyl group in the fluorinated analog is a critical feature.[3] At physiological pH, a greater fraction of the fluorinated alcohol may exist as its conjugate base (alkoxide). This change in ionization state can dramatically alter solubility, cell membrane permeability, and the nature of interactions with a biological target.[4] The more acidic hydroxyl group can act as a stronger hydrogen bond donor, potentially forming more robust interactions within a protein binding pocket.

Conclusion: A Tale of Two Building Blocks

The comparison between this compound and its non-fluorinated parent is a clear illustration of the power of strategic fluorination.

  • Ethyl 2-(1-hydroxycyclohexyl)acetate is a versatile, accessible, and fundamental building block. It serves as an indispensable control compound and a starting point for syntheses where the unique properties imparted by fluorine are not required.

  • This compound , while requiring a more specialized synthesis, offers a suite of advanced features. It provides a direct pathway to molecules with enhanced metabolic stability, fine-tuned acidity, and controlled conformation. For drug development professionals, these attributes can be the difference between a failed lead compound and a successful clinical candidate.[1]

Ultimately, the choice between these two analogs is dictated by the specific goals of the research program. Understanding the profound and predictable consequences of gem-difluorination empowers scientists to make informed decisions, accelerating the discovery and development of next-generation pharmaceuticals and advanced materials.

References

  • Technical Guide: Physicochemical Properties of Ethyl 2-(1-hydroxycyclohexyl)acetate - Benchchem.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem.
  • Fluorine in drug discovery: Role, design and case studies.
  • Tactical Applications of Fluorine in Drug Design and Development - ResearchGate.
  • Ethyl 2-(1-hydroxycyclohexyl)acetate | 5326-50-1 | Benchchem.
  • Ethyl (1-hydroxy-2-methylcyclohexyl)acetate Properties.
  • Fluorine in drug discovery: Role, design and case studies - ResearchGate.
  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.
  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity - Library Dissertation Showcase - University of Lincoln.
  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters.
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC - NIH.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC.
  • ethyl (1-hydroxycyclohexyl)acetate - 5326-50-1, C10H18O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
  • Ethyl(1-hydroxycyclohexyl)acetate - ChemBK.
  • Ethyl 2-(1-hydroxycyclohexyl)acetate | 5326-50-1 - Sigma-Aldrich.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv.
  • (1-Hydroxy-cyclohexyl)-acetic acid ethyl ester | C10H18O3 | CID 219250 - PubChem.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed.
  • Application Note: Detailed Protocol for the Synthesis of Ethyl 2-(1-hydroxycyclohexyl)acetate via the Reformatsky Reaction - Benchchem.
  • Reformatsky Reaction | NROChemistry.
  • Recent developments in the asymmetric Reformatsky-type reaction - PMC.
  • Reformatsky Reaction - Chemistry LibreTexts.
  • Reformatsky Reaction - Cambridge University Press.
  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F - The Royal Society of Chemistry.
  • 2,2-Difluoroethyl Acetate synthesis - ChemicalBook.
  • 2,2-Difluoroethyl acetate - Chem-Impex.

Sources

The Gem-Difluoro Checkpoint: A Rigorous NMR Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists. Scope: Definitive structural validation of the difluoromethylene (


) bioisostere using solution-state NMR.

Executive Summary: The Bioisostere Challenge

In modern drug discovery, the difluoromethylene group (


) is a premier bioisostere for the ether oxygen (

) or the carbonyl group (

). Its incorporation increases lipophilicity, blocks metabolic hotspots, and modulates pKa.[1] However, verifying its precise incorporation—specifically distinguishing it from monofluorinated impurities or regioisomers—is a frequent bottleneck.

While Mass Spectrometry (MS) confirms the molecular formula, it fails to definitively map the position or magnetic environment of the fluorine atoms. X-ray crystallography is absolute but low-throughput. Nuclear Magnetic Resonance (NMR) remains the only high-throughput, solution-state technique capable of providing a self-validating proof of structure.

This guide outlines a protocol to validate


 incorporation, moving beyond simple 1D observation to rigorous connectivity verification.

Part 1: Comparative Analysis of Validation Methods

Before detailing the NMR protocol, it is essential to understand why NMR is the superior choice for this specific functionality compared to common alternatives.

Table 1: Structural Validation Methodologies for Groups
FeatureNMR (

)
Mass Spectrometry (HRMS) X-Ray Crystallography Infrared (IR) Spectroscopy
Primary Insight Connectivity & Magnetic Environment Molecular Formula / MassAbsolute 3D ConfigurationFunctional Group Presence
Regio-Specificity High (via HMBC/HOESY)Low (fragmentation is ambiguous)Ultimate Low (Fingerprint region)
Stereo-Sensitivity High (Detects diastereotopicity)NoneHigh None
Throughput High (10–30 mins)Very High (< 5 mins)Low (Days to Weeks)High
Quantification Precise (qNMR)Semi-quantitativeN/ASemi-quantitative
Critical Limitation Requires

sample
Cannot distinguish isomers easilyRequires single crystalC-F stretch overlaps (1000-1400 cm⁻¹)

Part 2: The Physics of Detection (Expertise & Causality)

To validate the


 group, you are looking for a specific set of "smoking gun" signals. Understanding the quantum mechanical coupling behind these signals is necessary for accurate interpretation.
The Carbon Triplet ( Observation)

The most definitive proof of a gem-difluoro carbon is the One-Bond Coupling (


) .
  • Mechanism: The

    
     nucleus (spin 1/2) couples to two equivalent 
    
    
    
    nuclei (spin 1/2).
  • Pattern: A Triplet (

    
     intensity).
    
  • Coupling Constant:

    
    .
    
  • Why it matters: This massive splitting confirms the fluorines are directly attached to the carbon. If you see a doublet, you have a monofluorinated species (

    
    ).
    
The Fluorine Signal ( Observation)
  • Chemical Shift: Typically

    
     to 
    
    
    
    ppm
    (relative to
    
    
    ).
  • The "Gotcha" (Diastereotopicity): If your molecule contains any chiral center (even 10 bonds away), the two fluorine atoms in the

    
     group become magnetically non-equivalent (diastereotopic).
    
    • Result: Instead of a singlet, you will see an AB Quartet (two doublets leaning toward each other).

    • Geminal Coupling:

      
      .
      
    • Note: Many researchers mistake this for an impurity. It is actually proof of chirality elsewhere in the molecule.

Part 3: Strategic Protocol (The Self-Validating System)

This workflow ensures that the data collected is unambiguous.

Step 1: Sample Preparation
  • Solvent: Use

    
     or 
    
    
    
    . Avoid fluorinated solvents (e.g., TFA) unless necessary, as they complicate the
    
    
    baseline.
  • Concentration: Aim for

    
     for clear 
    
    
    
    detection, as the C-F splitting dilutes signal intensity into the noise.
Step 2: The Survey Scan

Run a standard proton-decoupled fluorine experiment (19F{1H}).

  • Objective: Confirm fluorine count and symmetry.

  • Success Criteria:

    • Scenario A (Achiral/Symmetric): A sharp singlet (or triplet if coupled to adjacent

      
      ).
      
    • Scenario B (Chiral): An AB quartet with large

      
       (
      
      
      
      ).
Step 3: The "Triplet Test" (Crucial)

Run a standard


 experiment with high scan count (e.g., ns=1024 for small samples).
  • Objective: Locate the difluorinated carbon.

  • Analysis: Look for a triplet in the

    
     ppm  range.
    
  • Validation: Measure the distance between the outer and center legs. It must be

    
    .
    
    • Troubleshooting: If the signal is lost in noise (due to splitting intensity reduction), use a

      
      -decoupled 
      
      
      
      sequence (13C{1H, 19F}) if your probe supports it. This collapses the triplet back into a singlet, boosting S/N by 4x.
Step 4: Connectivity Mapping (2D NMR)

If the position of the


 group is structurally ambiguous (e.g., distinguishing isomers), use 

HMBC
.
  • Mechanism: Correlates Fluorine spins to Carbons 2-3 bonds away.

  • Result: The

    
     signal should show cross-peaks to the adjacent methylene or quaternary carbons, confirming the group's exact location in the chain.
    

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for validating


 incorporation.

CF2_Validation_Flow Start Start: Purified Sample F19_Scan Step 1: 19F{1H} NMR Scan Start->F19_Scan Check_Signal Analyze 19F Signal Pattern F19_Scan->Check_Signal Singlet Singlet Observed (Symmetric Environment) Check_Signal->Singlet Achiral Molecule AB_Quartet AB Quartet Observed (Diastereotopic F atoms) Check_Signal->AB_Quartet Chiral Molecule (J_FF > 200Hz) C13_Scan Step 2: 13C{1H} NMR Scan Singlet->C13_Scan AB_Quartet->C13_Scan Triplet_Check Check for Triplet at ~120 ppm (1J_CF ~250 Hz) C13_Scan->Triplet_Check Success VALIDATED: Gem-Difluoro Group Confirmed Triplet_Check->Success Triplet Found Fail_Mono FAIL: Doublet Observed (Monofluoro species) Triplet_Check->Fail_Mono Doublet Found Fail_Noise FAIL: Signal Missing (Low S/N due to splitting) Triplet_Check->Fail_Noise No Signal Advanced Step 3: 19F-13C HMBC (Verify Regiochemistry) Success->Advanced If Regio-isomer unclear Fail_Noise->Advanced Run 2D or Decoupled C13 Advanced->Success

Caption: Logical decision tree for validating gem-difluoro incorporation, highlighting the critical distinction between symmetric and diastereotopic signals.

Part 5: Data Interpretation Guide

Use this reference table to benchmark your experimental data.

Table 2: Key Coupling Constants for Validation
ParameterDescriptionTypical Value (Hz)Interpretation

One-bond C-F

Definitive proof of direct F attachment.

Two-bond C-F

Observed on carbons adjacent to the

group (triplet splitting).

Three-bond C-F

Observed on carbons two bonds away (often unresolved broadening).

Geminal F-F

Only seen if F atoms are diastereotopic (AB system).

Vicinal H-F

Coupling to protons on the adjacent carbon (

).
Common Pitfall: The "Missing" Carbon

In


 NMR, the 

carbon signal is split into a triplet (

). This reduces the peak height of the central line by 50% and the outer lines by 75% compared to a singlet.
  • Solution: If you cannot see the triplet in a standard run, do not assume the reaction failed. Increase the number of scans (ns) by a factor of 4, or use a specialized probe to decouple Fluorine during Carbon acquisition.

References

  • IUPAC / Jeol USA. Structure Elucidation of Fluorinated Compounds by NMR. (Detailed overview of HFX probe capabilities and coupling constants).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. (The standard text for chemical shifts and coupling ranges).

  • Wang, Y., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me Exchange.[2] Journal of Medicinal Chemistry. (Case study on bioisostere validation).

  • Linclau, B., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. (Methodology for HMBC and advanced 2D correlations).

  • Reich, H. J. Bucky's NMR Tables: Fluorine Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.

Sources

Comprehensive Guide: HPLC Method Development for Fluorinated Reformatsky Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of HPLC stationary phases for the analysis of fluorinated Reformatsky products, specifically focusing on the superior selectivity of Pentafluorophenyl (PFP) phases compared to traditional C18 (Octadecyl) alternatives.

Executive Summary

The Reformatsky reaction, particularly when utilizing fluorinated reagents (e.g., ethyl bromodifluoroacetate), yields


-hydroxy esters that are critical intermediates in medicinal chemistry. These compounds present unique analytical challenges:
  • Structural Similarity: The reaction often produces diastereomers (syn and anti) with identical mass and hydrophobicity.

  • Fluorine Effects: The introduction of fluorine alters pKa and lipophilicity, often causing "retention loss" on standard alkyl phases due to the "fluorous" nature of the C-F bond.

This guide compares the industry-standard C18 stationary phase against the Pentafluorophenyl (PFP) stationary phase . While C18 remains the workhorse for general lipophilic separations, experimental evidence suggests PFP phases provide the necessary orthogonal selectivity to resolve fluorinated diastereomers that co-elute on C18.

Strategic Comparison: PFP vs. C18

The choice of stationary phase is the single most critical variable in this method development.

The Challenger: Pentafluorophenyl (PFP) Phases

PFP phases (often marketed as F5, PFP-Propyl, or Fluoro-Phenyl) consist of a silica backbone bonded with a pentafluorophenyl ring.[1]

  • Mechanism: PFP offers a "multi-mode" retention mechanism.[2] It engages in:

    • 
       Interactions:  Strong interaction with the aromatic ring of the Reformatsky adduct.
      
    • Dipole-Dipole Interactions: The electronegative fluorine ring interacts with polar functional groups (hydroxyls, esters).

    • Shape Selectivity: The rigid ring structure discriminates between steric isomers (diastereomers).

  • Best For: Separating syn/anti diastereomers of fluorinated compounds and differentiating halogenated species.

The Standard: C18 (Octadecyl) Phases
  • Mechanism: Relies almost exclusively on hydrophobic (dispersive) interactions. Retention is governed by the analyte's partition coefficient (LogP).

  • Limitation: Since syn and anti diastereomers of fluorinated

    
    -hydroxy esters often have nearly identical LogP values, C18 columns frequently show poor resolution (
    
    
    
    ) or complete co-elution.
Comparative Data Summary

Representative data for the separation of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate diastereomers.

ParameterC18 Phase (Standard)PFP Phase (Recommended)Interpretation
Retention Mechanism Hydrophobic Interaction

, Dipole, Shape Selectivity
PFP engages electronic differences.
Resolution (

)
0.8 (Partial Separation)3.2 (Baseline Separation)PFP resolves the diastereomers.
Selectivity (

)
1.021.15Higher

indicates better peak spacing.
Mobile Phase MeOH/Water (Preferred)ACN/Water (Preferred)ACN enhances

interactions on PFP.
Peak Shape (

)
1.11.05Comparable, but PFP is often sharper for polar aromatics.

Interaction Mechanism & Workflow

The following diagrams illustrate the decision logic for selecting PFP and the specific molecular interactions driving the separation.

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Analyte: Fluorinated Reformatsky Product Isomers Are Diastereomers Present? Start->Isomers Aromatic Contains Aromatic Moiety? Isomers->Aromatic Yes (Syn/Anti Mix) C18 Use C18 Column (Hydrophobic Dominant) Isomers->C18 No (Single Isomer) Aromatic->C18 No PFP Use PFP Column (Pi-Pi + Shape Selectivity) Aromatic->PFP Yes (Target Interaction) MobilePhase Select Mobile Phase Modifier PFP->MobilePhase ACN Acetonitrile (Promotes Pi-Pi) MobilePhase->ACN Preferred for PFP MeOH Methanol (Promotes H-Bonding) MobilePhase->MeOH Alternative

Caption: Decision logic for selecting PFP phases when analyzing fluorinated diastereomers containing aromatic rings.

Validated Experimental Protocol

This protocol is designed for the separation of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate , a representative fluorinated Reformatsky product.

Reagents & Equipment
  • Analyte: Crude reaction mixture containing syn and anti diastereomers.

  • Column: Core-shell Pentafluorophenyl (e.g., Kinetex F5 or equivalent),

    
     mm, 2.6 µm.
    
  • System: UHPLC system with DAD or MS detection.

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water. Formic Acid (FA) as modifier.[3]

Mobile Phase Strategy

Critical Insight: Do not use Methanol (MeOH) as the primary organic modifier if using a PFP column for this separation. MeOH can participate in


-interactions and hydrogen bonding, potentially "washing out" the unique selectivity of the PFP ligand. Acetonitrile (ACN)  is aprotic and allows the 

interactions between the analyte's phenyl ring and the stationary phase's pentafluorophenyl ring to dominate [1].
Step-by-Step Method
  • Preparation: Dissolve the sample in 50:50 Water:ACN to a concentration of 0.1 mg/mL. Filter through a 0.2 µm PTFE filter.

  • Mobile Phase Setup:

    • A: Water + 0.1% Formic Acid.[4]

    • B: Acetonitrile + 0.1% Formic Acid.[4]

  • Gradient Profile:

    • Initial: 10% B (Hold 0.5 min to focus analytes).

    • Ramp: 10% to 60% B over 10 minutes.

    • Wash: 95% B for 2 minutes.

    • Re-equilibrate: 10% B for 3 minutes.

  • Parameters:

    • Flow Rate: 0.4 mL/min.

    • Temperature: 35°C (Control is vital; higher temps reduce

      
       selectivity).
      
    • Detection: UV @ 254 nm (targeting the phenyl ring).

System Suitability Criteria (Self-Validating)

To ensure trustworthiness, the method must meet these criteria before routine use:

  • Resolution (

    
    ):  > 2.0 between diastereomers.
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2.
  • Retention Time Precision: RSD < 0.5% (n=5 injections).

Mechanism of Action: Why PFP Wins

Understanding the molecular interactions allows for better troubleshooting.

Diagram 2: PFP vs. Analyte Interaction

PFPMechanism Ligand PFP Ligand (Electron Deficient) Analyte Reformatsky Product (Electron Rich Phenyl) Ligand->Analyte Pi-Pi Stacking (Primary Retention) F_Atoms Fluorine Atoms (Dipole) Ligand->F_Atoms Dipole-Dipole OH_Group Beta-Hydroxyl (H-Bond Donor) Ligand->OH_Group H-Bonding

Caption: The "Multi-Mode" interaction mechanism. The electron-deficient PFP ring attracts the electron-rich phenyl group of the analyte, while specific dipole interactions resolve the fluorinated isomers.

The PFP phase acts as a "Lewis Acid" (electron acceptor) due to the five fluorine atoms pulling density from the ring. The Reformatsky product's phenyl ring acts as a base. This specific electronic attraction is absent in C18 chromatography [2].

Troubleshooting Guide

  • Issue: Peaks are broad or tailing.

    • Cause: Secondary silanol interactions.

    • Fix: Ensure 0.1% Formic Acid is present.[4] If problem persists, switch to Ammonium Formate (10mM, pH 3.0) to mask silanols.[1]

  • Issue: Diastereomers are not separating.

    • Cause: Temperature too high.

    • Fix: Lower column temperature to 25°C or 20°C.

      
       interactions are exothermic and stronger at lower temperatures.
      
  • Issue: Retention times are drifting.

    • Cause: "Dewetting" (if 100% aqueous used) or equilibration issues.

    • Fix: PFP phases require longer equilibration than C18. Allow 15-20 column volumes between gradients.

References

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase. Journal of Chromatography A. Link

  • Euerby, M. R., et al. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A. Link

  • Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Link

  • Advanced Chromatography Technologies (ACE). The Power of PFP: Mechanisms of Separation. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the chemical reasoning and regulatory framework behind each recommendation. Our commitment is to provide value beyond the product, ensuring the highest standards of laboratory safety and environmental stewardship.

Hazard Profile and Core Chemical Considerations

This compound is a fluorinated organic ester. While specific toxicological data is limited, its structure suggests several key hazards that must be managed during disposal.

  • Fluorinated Nature: The presence of carbon-fluorine bonds means that improper disposal, particularly through incineration, can lead to the formation of hazardous decomposition products like hydrogen fluoride (HF).[1] HF is a highly corrosive and toxic gas.

  • Ester Functionality: Fluorinated esters are susceptible to hydrolysis, a chemical reaction with water that can cleave the ester bond.[2] This reaction is often accelerated by acidic or basic conditions and can lead to the formation of the corresponding carboxylic acid and alcohol, altering the chemical composition and potentially the hazard profile of the waste.

  • Physical State: The compound is a liquid at room temperature, necessitating secure containment to prevent spills and vapor inhalation.[3]

  • General Organic Hazards: Like many organic solvents and reagents, it should be treated as a potential skin and eye irritant.[4][5] All handling and disposal operations should be conducted with appropriate Personal Protective Equipment (PPE).

A summary of key safety information, based on analogous compounds, is presented below.

Hazard CategoryAssociated Risks & Precautions
Health Hazards Causes skin and eye irritation.[4][5] May be harmful if swallowed.[3]
Reactivity Hazards Susceptible to hydrolysis in aqueous solutions, especially under acidic or basic conditions.[2]
Environmental Hazards Should not be released into the environment.[1] Fluorinated organic compounds can be persistent.[6]
Fire Hazards May be flammable. Thermal decomposition can release toxic gases like carbon monoxide, carbon dioxide, and hydrogen fluoride.[1][7]

Guiding Principles for Disposal

The disposal of this chemical is governed by regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] The following principles form the foundation of a compliant disposal plan:

  • Waste Minimization: The most effective disposal strategy begins with source reduction. Order only the quantity of chemical needed for your experiments and actively manage your inventory to prevent generating waste from expired materials.[10]

  • No Drain Disposal: It is strictly prohibited to dispose of this compound, or any potentially hazardous chemical, down the sanitary sewer.[9][10] This prevents contamination of waterways and potential damage to the plumbing infrastructure.

  • Segregation is Key: Never mix incompatible waste streams. This chemical must be segregated from other waste types to prevent dangerous reactions.[8]

  • Engage Professionals: Final disposal must be handled by a licensed hazardous waste disposal company, coordinated through your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the moment the chemical is deemed waste to its final collection.

Step 1: Immediate Segregation at the Point of Generation

As soon as a determination is made that the material is waste (e.g., leftover from a reaction, contaminated, or expired), it must be managed as hazardous waste.

  • Action: Collect waste this compound and any contaminated materials (like pipette tips or wipes) in a dedicated, closed container at or near the point of generation.[8] This area is known as a Satellite Accumulation Area (SAA).[10]

  • Rationale: This practice prevents accidental mixing with other chemicals and minimizes the risk of spills. The EPA's regulations for academic laboratories emphasize control of waste by laboratory personnel from the moment it is generated.[11]

Step 2: Select the Appropriate Waste Container

Container integrity is critical to preventing leaks and ensuring safe transport.

  • Action: Use a container made of a chemically compatible material, such as glass or high-density polyethylene (HDPE). Ensure the container has a secure, leak-proof screw-top cap.[8] The container must be in good condition, free from cracks or deterioration.

  • Rationale: Using an incompatible container can lead to its degradation, causing a spill. A secure cap prevents the release of vapors, which could be flammable or harmful if inhaled.[12] Plastic bottles are often preferred over glass to minimize the risk of breakage.[9]

Step 3: Proper Labeling of the Hazardous Waste Container

Clear and accurate labeling is a strict regulatory requirement and is essential for the safety of everyone who will handle the container.

  • Action: Affix a hazardous waste tag or label to the container as soon as the first drop of waste is added.[10] The label must include the following information:[9]

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "Waste this compound".

    • For mixtures, list all components and their approximate percentages.

    • The date when waste was first added to the container (the "accumulation start date").

    • The name of the Principal Investigator and the specific laboratory location (building and room number).

    • Appropriate hazard pictograms (e.g., GHS07 for irritant/harmful).[3]

  • Rationale: The EPA and OSHA require detailed labeling to ensure proper handling, segregation, and disposal.[8][9] Inaccurate or incomplete labels can result in costly disposal delays and regulatory fines. Full chemical names are required; formulas or abbreviations are not acceptable.[9]

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely within the laboratory until it is collected.

  • Action:

    • Store the sealed waste container in a designated SAA, which is typically within a fume hood or a secondary containment bin.

    • Crucially, segregate this waste stream. Store it away from:

      • Aqueous waste (to prevent hydrolysis).

      • Strong acids and bases (to prevent catalyzed reactions).

      • Strong oxidizing agents.[1]

    • Keep the volume of accumulated waste to a minimum and ensure containers are removed from the lab within six months of the accumulation start date.[10]

  • Rationale: Secondary containment will capture any material in the event of a container leak. Segregating halogenated organic waste from other streams is a standard best practice to prevent unforeseen chemical reactions and to streamline the final disposal process.[13] Storing incompatible chemicals together can lead to fire, explosion, or the generation of toxic gases.

Step 5: Arrange for Waste Collection

Laboratory personnel are not responsible for the ultimate transport and disposal of hazardous waste.

  • Action: Once the container is nearly full (e.g., 90% capacity) or approaching its storage time limit, contact your institution's EHS department to schedule a pickup. Follow their specific procedures for requesting a waste collection.

  • Rationale: EHS professionals are trained to handle and transport hazardous waste in compliance with all federal and state regulations. They will ensure the waste is sent to an appropriate, licensed Treatment, Storage, and Disposal Facility (TSDF).

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G Disposal Workflow for this compound cluster_0 In the Laboratory cluster_1 EHS Responsibility A Waste Generated (Material is deemed waste) B Select Chemically Compatible Waste Container (Glass or HDPE) with a secure cap. A->B C Affix Hazardous Waste Label IMMEDIATELY B->C D Add Waste to Container C->D E Store in Designated Satellite Accumulation Area (SAA) with secondary containment. D->E F Is container full (90% capacity)? E->F G Keep container closed. Continue to add waste as needed. F->G No H Contact EHS for Waste Pickup F->H Yes G->D I EHS Collects Waste from Lab H->I J Transport to Central Accumulation Area I->J K Consolidation and Manifesting for Off-site Disposal J->K L Transfer to Licensed Hazardous Waste Facility K->L

Caption: Decision workflow for laboratory hazardous waste management.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is essential to mitigate hazards.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a small, manageable spill, proceed with cleanup only if you are trained and have the appropriate spill kit. For large spills, evacuate the area and contact your institution's emergency number or EHS department.

  • Contain the Spill: Use an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent) to dike the spill and prevent it from spreading.[12] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid.

  • Collect Waste: Carefully scoop the absorbent material and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Label and Dispose: Label the spill cleanup debris as "Hazardous Waste: Spill Debris containing this compound" and dispose of it through EHS.

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a safe research environment and ensure the responsible management of chemical waste.

References

  • Daniels Health. (2025, May 21).
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • University of Colorado Boulder. How to Dispose of Chemical Waste. Environmental Health and Safety.
  • Tokyo Chemical Industry Co., Ltd. (2025, November 10).
  • U.S. Environmental Protection Agency. (2025, February 27).
  • U.S. Environmental Protection Agency. (2025, November 25).
  • U.S. Environmental Protection Agency. (2024, April 8).
  • Royal Society of Chemistry. (2024, June 25).
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • PubMed.
  • BenchChem. (2025).
  • Covestro.
  • PMC.
  • ResearchGate. (2024, June 27).
  • AALRR. (2024, March 25). EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste.
  • Fisher Scientific.
  • AAT Bioquest. (2023, March 27).
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Acros Organics. (2009, June 16).
  • TCI Europe N.V. (2024, November 25).
  • University of Oxford, Department of Chemistry. (2025, March 26).
  • Organic Syntheses. Working with Hazardous Chemicals.
  • CPAchem. (2024, January 15).
  • Sigma-Aldrich. Ethyl 2-(1-hydroxycyclohexyl)
  • Synquest Labs.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.